Diethyl1,3-Acetonedicarboxylate
Description
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Properties
CAS No. |
105-50-5 |
|---|---|
Molecular Formula |
C12H13NO4S |
Synonyms |
1,3-Acetonedicarboxylicaciddiethylester~Diethyl3-oxoglutarate |
Origin of Product |
United States |
Foundational & Exploratory
Diethyl 1,3-Acetonedicarboxylate: Physical Properties & Synthetic Utility
[1][2][3]
Executive Summary
Diethyl 1,3-acetonedicarboxylate (CAS: 105-50-0), also known as diethyl 3-oxoglutarate, is a bifunctional
This guide analyzes the physicochemical characteristics that dictate its handling and utility. For researchers in drug discovery, understanding the keto-enol tautomerism and thermal instability of this reagent is critical for optimizing yields in reactions like the Weiss-Cook condensation and the Robinson-Schöpf synthesis of tropinone.
Thermodynamic & Physical Constants
The physical behavior of diethyl 1,3-acetonedicarboxylate is defined by its high boiling point and susceptibility to thermal decomposition. Distillation must always be performed under reduced pressure to prevent the "decarboxylation cascade" (see Section 3).
| Property | Value | Context/Notes |
| Molecular Formula | MW: 202.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/aging |
| Density | 1.113 g/mL | At 25°C |
| Boiling Point (Atm) | ~250°C (Decomposes) | Do not distill at 1 atm. |
| Boiling Point (Vac) | 131–136°C @ 9–10 mmHg | Preferred purification range |
| Refractive Index | Purity indicator | |
| Flash Point | 71°C (159.8°F) | Closed Cup; Combustible |
| Solubility (Water) | ~10 g/L (20°C) | Slightly soluble; hydrolysis risk |
| Solubility (Organic) | Miscible | Ethanol, Ether, Benzene, EtOAc |
| pKa ( | ~9.7 (Predicted) | Highly acidic methylene protons |
Molecular Architecture: The Tautomeric Equilibrium
The synthetic versatility of diethyl 1,3-acetonedicarboxylate stems from its ability to exist in equilibrium between a keto form and an enol form. While the keto form predominates in neat liquid, the enol form is the reactive species in many condensation reactions.
Mechanism of Reactivity
The methylene protons (
Figure 1: The keto-enol tautomerism facilitates the formation of enolates, which are the active nucleophiles in Weiss-Cook and Robinson-Schöpf reactions.
Stability & Storage: The Decarboxylation Trap
A critical failure mode in handling diethyl 1,3-acetonedicarboxylate is unintentional hydrolysis followed by decarboxylation.
The Pathway:
-
Hydrolysis: In the presence of water and acid/base, the ester groups hydrolyze to form 1,3-acetonedicarboxylic acid.
-
Decarboxylation: The free acid is thermally unstable. Even at room temperature, it spontaneously loses
to form acetone.
Storage Protocol:
-
Temperature: Refrigerate at 2–8°C.
-
Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent moisture ingress.
-
Container: Tightly sealed amber glass to prevent photo-oxidation.
Synthetic Application: The Weiss-Cook Condensation[8]
The Weiss-Cook condensation utilizes diethyl 1,3-acetonedicarboxylate to construct cis-bicyclo[3.3.0]octane-3,7-diones, a core scaffold for polyquinane natural products. This reaction exploits the reagent's bifunctionality, reacting with 1,2-dicarbonyls (like glyoxal).
Experimental Protocol (Optimized)
Based on Organic Syntheses, Vol. 64, p. 27.
Reagents:
-
Diethyl 1,3-acetonedicarboxylate (1 eq)[1]
-
Glyoxal (40% aq.[2] solution) (0.6 eq)
-
Buffer: Sodium bicarbonate/Water (pH ~8.3)[2]
Step-by-Step Workflow:
-
Buffer Preparation: Dissolve
in water to create a pH 8.3 environment. Why? This pH is high enough to generate the enolate but low enough to minimize rapid ester hydrolysis. -
Addition: Add diethyl 1,3-acetonedicarboxylate to the buffer.
-
Condensation: Rapidly stir and add glyoxal. The reaction is exothermic.
-
Crystallization: Stir for 24 hours. The product, a tetra-ester intermediate, precipitates.
-
Hydrolysis/Decarboxylation (Post-Condensation): The isolated intermediate is then boiled in dilute acid to remove the ester groups and decarboxylate, yielding the bicyclic diketone.
Figure 2: The Weiss-Cook workflow highlights the separation of the condensation step (pH 8.3) from the decarboxylation step (Acid/Heat) to preserve the carbon skeleton.
Handling & Purification Decision Tree
Due to its thermal sensitivity, purifying diethyl 1,3-acetonedicarboxylate requires strict adherence to pressure/temperature limits.
Figure 3: Decision logic for reagent assessment. Darkening indicates polymerization or decomposition, requiring vacuum distillation.
References
-
Weiss-Cook Condensation Protocol: Bertz, S. H., Cook, J. M., Gawish, A., & Weiss, U. (1986).[2] "Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-Bicyclo[3.3.0]octane-3,7-diones". Organic Syntheses, 64,[2] 27.
-
Robinson-Schöpf Synthesis: Robinson, R. (1917).[3][4] "LXIII.—A synthesis of tropinone". Journal of the Chemical Society, Transactions, 111, 762-768.[4]
-
Physical Properties Data: PubChem. "Diethyl 1,3-acetonedicarboxylate (Compound)".[5][2][6][1][7][8][9][10] National Library of Medicine.
-
Tautomerism & Acidity: Song, J. H., et al. (2020). "A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents". Asian Journal of Chemistry.
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Diethyl 1,3-Acetonedicarboxylate: A Linchpin Reagent in Biomimetic & Heterocyclic Synthesis
Executive Summary
Diethyl 1,3-acetonedicarboxylate (CAS 105-50-0), also known as diethyl 3-oxoglutarate, serves as a cornerstone reagent in advanced organic synthesis.[1][2][3] Its structural uniqueness lies in its
Structural Anatomy & Physicochemical Profile
The molecule exists in a dynamic equilibrium between its keto and enol forms. While the keto form predominates in neutral solvents, the enol form is stabilized by intramolecular hydrogen bonding and conjugation with the ester carbonyls. This tautomerism is the driver of its reactivity, allowing facile deprotonation under mild basic conditions.
Table 1: Physicochemical Specifications
| Property | Value | Context |
| IUPAC Name | Diethyl 3-oxopentanedioate | Systematic nomenclature |
| CAS Number | 105-50-0 | Unique Identifier |
| Molecular Formula | MW: 202.20 g/mol | |
| Boiling Point | 250 °C (at 760 mmHg) | High-boiling liquid |
| Density | 1.113 g/mL | Denser than water |
| Acidity ( | Comparable to diethyl malonate; C2/C4 protons are highly acidic | |
| Solubility | Alcohols, Ether, Benzene | Limited water solubility; hydrolyzes in strong aqueous base |
Structural Insight: The "Butterfly" Reactivity
The molecule can be visualized as a "butterfly" where the central ketone is the body and the two acetate arms are the wings.
-
C3 (Ketone): Electrophilic site, susceptible to nucleophilic attack (though less so than the esters due to steric shielding).
-
C2/C4 (Methylenes): Nucleophilic sites upon deprotonation. The ability to generate a dianion (or sequential monoanions) allows for the formation of fused ring systems in a single pot.
Mechanistic Pathways: The Weiss-Cook Condensation[7]
The Weiss-Cook reaction is the premier application of diethyl 1,3-acetonedicarboxylate, reacting with vicinal diketones (e.g., glyoxal, biacetyl) to form cis-bicyclo[3.3.0]octane-3,7-diones. This reaction mimics the biosynthesis of polyquinanes and is thermodynamically driven by the formation of stable enolized
Mechanistic Logic
-
Enolate Formation: Base generates the enolate at C2.
-
Aldol/Michael Cascade: The enolate attacks the 1,2-dicarbonyl.
-
Ring Closure: Sequential condensations close two five-membered rings.
-
Thermodynamic Sink: The product exists as a stable bis-enol chelate, driving the equilibrium forward.
Figure 1: The Weiss-Cook condensation pathway. The reaction assembles two five-membered rings in a cascade sequence, utilizing the dual nucleophilic sites of the acetonedicarboxylate.
Experimental Protocols
Protocol A: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione Derivatives
Context: This protocol is adapted from Organic Syntheses (Vol. 64, p. 27) and demonstrates the "pot-economy" of using diethyl 1,3-acetonedicarboxylate to build complex stereodefined cores.
Reagents:
-
Diethyl 1,3-acetonedicarboxylate (70 g, 0.35 mol)
-
Biacetyl (2,3-butanedione) (15.0 g, 0.17 mol)
-
Sodium bicarbonate (buffer)
-
Water/Methanol solvent system
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve 5.6 g of sodium bicarbonate in 400 mL of water in a 1-L Erlenmeyer flask.
-
Critical: The pH must be maintained around 8.[4]3. Higher pH (strong hydroxide) will hydrolyze the ester groups of the starting material before condensation occurs. Lower pH prevents enolization.
-
-
Reagent Addition: Add 70 g of diethyl 1,3-acetonedicarboxylate to the buffer solution. Stir rapidly to create a suspension/emulsion.
-
Initiation: Add 17.2 g (0.20 mol) of biacetyl in one portion.
-
Reaction: Stir vigorously for 24 hours at room temperature.
-
Observation: The solution will initially be yellow/orange and eventually precipitate white crystals.
-
-
Isolation: Collect the solid by suction filtration.[4] Wash with cold water to remove inorganic salts.
-
Purification: Recrystallize from methanol/water if necessary.
-
Yield: Typical yields range from 60-75%.
-
Product: Tetramethyl 1,5-dimethyl-3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate.[4]
-
Protocol B: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (ABNO Precursor)
Context: This Robinson-Schöpf type reaction utilizes the reagent to form bridged bicyclic amines, crucial for alkaloid synthesis and the production of the ABNO oxidation catalyst.
Reagents:
-
Diethyl 1,3-acetonedicarboxylate (1.0 equiv)[4]
-
Glutaraldehyde (25% aq.[5] solution, 1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Sodium Acetate (buffer)
Workflow:
-
Chilling: Cool a mixture of glutaraldehyde and benzylamine hydrochloride in water to 0°C.
-
Addition: Add diethyl 1,3-acetonedicarboxylate followed by aqueous sodium acetate.
-
Cyclization: Heat to 50°C for 4 hours. The solution will turn orange/red, indicating imine formation and subsequent Mannich condensation.
-
Decarboxylation (In-situ): Acidify with HCl and reflux. This step hydrolyzes the esters to
-keto acids, which spontaneously decarboxylate to yield the ketone. -
Workup: Basify to pH 10 and extract with dichloromethane.
Pharmaceutical & Industrial Applications[1][2][9][10][11][12]
Diethyl 1,3-acetonedicarboxylate is not merely a lab curiosity; it is a scalable intermediate in the synthesis of high-value therapeutics.
Table 2: Key Application Areas
| Domain | Target Molecule | Role of Reagent |
| Osteoporosis | Strontium Ranelate | The central thiophene ring is constructed via condensation of diethyl 1,3-acetonedicarboxylate with sulfur nucleophiles, followed by nitrile manipulation. |
| Antibiotics | Thienamycin | Used as a starting block for the carbapenem core synthesis in early total synthesis routes. |
| Alkaloids | Pelletierine / Pseudopelletierine | Biomimetic synthesis of these pomegranate alkaloids relies on the condensation with glutaraldehyde (as in Protocol B). |
| Catalysis | ABNO (Azabicyclo-N-oxyl) | The reagent provides the carbon skeleton for this sterically accessible, highly active oxidation catalyst. |
Synthesis Pathway: 9-Azabicyclo[3.3.1]nonane System
The following diagram illustrates the convergence of three components to form the bridged system, a reaction that fails with simple acetone due to lack of acidity.
Figure 2: The Robinson-Schöpf synthesis pathway.[6][7] The high acidity of the reagent allows for mild condensation conditions, avoiding polymerization of the glutaraldehyde.
References
-
Organic Syntheses, Coll.[4] Vol. 8, p. 27 (1990); Vol. 64, p. 27 (1986). Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-Bicyclo[3.3.0]octane-3,7-diones. [4]
-
Organic Syntheses, Vol. 99, pp. 251-273 (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [8]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66045, Diethyl acetonedicarboxylate.
-
ChemicalBook. Diethyl 1,3-acetonedicarboxylate Properties and Applications.
-
Journal of the Chemical Society, Perkin Transactions 1. Unexpected stereoselectivity in the Weiss–Cook condensation.
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Diethyl 1,3-acetonedicarboxylate safety and handling
An In-depth Technical Guide to the Safe Handling of Diethyl 1,3-Acetonedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1,3-acetonedicarboxylate (CAS No. 105-50-0), also known as diethyl 3-oxoglutarate, is a valuable reagent in organic synthesis, frequently employed in the pharmaceutical industry as a starting material for various active pharmaceutical ingredients.[1] Its unique chemical structure makes it a versatile building block, but also necessitates a thorough understanding of its properties to ensure safe handling and use in a laboratory setting. This guide provides a comprehensive overview of the safety and handling protocols for Diethyl 1,3-acetonedicarboxylate, grounded in established safety data and practical laboratory experience. The focus is not only on procedural steps but also on the underlying scientific principles that inform these recommendations.
Understanding the Inherent Properties of Diethyl 1,3-Acetonedicarboxylate
A foundational aspect of safe chemical handling is a deep understanding of the substance's physicochemical properties. These properties dictate its behavior under various conditions and are critical for risk assessment and the implementation of appropriate control measures.
Physicochemical Characteristics
Diethyl 1,3-acetonedicarboxylate is a colorless to light yellow liquid with a pungent, acetone-like odor.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C9H14O5 | [3][4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Odor | Pungent, Acetone-like | [2] |
| Boiling Point | 250 °C (482 °F) | [5] |
| Flash Point | 71 - 86 °C (159.8 - 186.8 °F) | [5] |
| Density | 1.113 g/mL at 25 °C | [3][5] |
| Solubility in Water | 10 g/L (20 °C) | [3] |
| Vapor Pressure | 0.0605 mmHg at 25°C | [3] |
The relatively high boiling point suggests low volatility at room temperature, but its classification as a combustible liquid with a flash point in the range of 71-86°C indicates that it can form flammable vapor/air mixtures when heated.[5][6]
Stability and Reactivity Profile
Understanding the stability and reactivity of Diethyl 1,3-acetonedicarboxylate is paramount to preventing hazardous reactions.
-
Stability: The compound is stable under normal laboratory conditions. However, it is sensitive to moisture.[2] This sensitivity is a critical handling consideration, as exposure to water can lead to hydrolysis of the ester groups, degrading the material and potentially altering the course of a planned reaction.
-
Incompatible Materials: To prevent unintended and potentially hazardous reactions, avoid contact with strong bases and strong oxidizing agents.[2] Strong bases can catalyze hydrolysis and other decomposition pathways, while strong oxidizing agents can lead to vigorous, exothermic reactions.
-
Hazardous Decomposition Products: When involved in a fire or exposed to high temperatures, Diethyl 1,3-acetonedicarboxylate can decompose to produce carbon monoxide (CO) and carbon dioxide (CO2).[2] These combustion byproducts are toxic and contribute to the hazards of a fire situation.
Hazard Identification and Risk Assessment
Based on its properties, Diethyl 1,3-acetonedicarboxylate is classified as a combustible liquid. While extensive toxicological data is not available, the primary hazards are associated with irritation.[2][3]
-
Eye Irritation: Direct contact with the liquid or its vapors can cause eye irritation.[3]
-
Skin Irritation: Prolonged or repeated skin contact may lead to irritation and dermatitis.[2][3]
-
Respiratory Tract Irritation: Inhalation of vapors or mists can irritate the respiratory system.[2][3]
-
Ingestion: Ingestion may cause gastrointestinal irritation, with symptoms such as nausea, vomiting, and diarrhea.[2]
A thorough risk assessment should be conducted before any new procedure involving this chemical. This involves evaluating the quantities being used, the operating conditions (e.g., temperature, pressure), and the potential for exposure.
Engineering and Administrative Controls
The hierarchy of controls should always be applied to minimize exposure to Diethyl 1,3-acetonedicarboxylate. Engineering and administrative controls are the first lines of defense.
-
Ventilation: All work with this chemical should be conducted in a well-ventilated area.[2] For procedures that may generate vapors or aerosols, a chemical fume hood is essential.[7]
-
Safe Work Practices:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
"No smoking" policies should be strictly enforced in areas where this chemical is handled and stored.
-
Containers should be kept tightly closed when not in use to prevent moisture contamination and the escape of vapors.
-
Wash hands thoroughly after handling.[7]
-
Personal Protective Equipment (PPE)
When engineering and administrative controls cannot eliminate all risks of exposure, appropriate personal protective equipment must be used. The selection of PPE is a critical step in ensuring personal safety.
Caption: PPE Selection Workflow for Diethyl 1,3-acetonedicarboxylate.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[8] Nitrile gloves are a suitable option for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's resistance data. A standard laboratory coat should be worn to protect against splashes.[3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if engineering controls are not sufficient to maintain airborne concentrations at a low level, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]
Storage and Handling Procedures
Proper storage is crucial for maintaining the quality of Diethyl 1,3-acetonedicarboxylate and ensuring the safety of the laboratory environment.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[2] The storage area should be kept away from heat, sparks, and open flames. Refrigeration (approximately 4°C) is recommended for long-term storage to minimize degradation.[2]
-
Container Integrity: Keep containers tightly closed to prevent moisture contamination and the release of vapors. Protect containers from physical damage and inspect them regularly for leaks.[9]
Emergency Procedures
In the event of an emergency, a prompt and informed response is critical to minimizing harm to personnel and the environment.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Get medical attention if irritation develops or persists.
-
Inhalation: Remove the individual from the area of exposure to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
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The Versatile β-Ketoester: A Technical Guide to Diethyl 1,3-Acetonedicarboxylate for Synthetic and Medicinal Chemists
This guide provides an in-depth exploration of Diethyl 1,3-acetonedicarboxylate, a cornerstone reagent in synthetic organic chemistry. Beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into its application, particularly in the synthesis of heterocyclic scaffolds relevant to drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.
Nomenclature and Identification: A Molecule of Many Names
Diethyl 1,3-acetonedicarboxylate is known by a variety of synonyms in chemical literature and commercial catalogs. A comprehensive understanding of these alternative names is crucial for efficient literature searching and chemical sourcing. The compound is systematically named diethyl 3-oxopentanedioate .[1][2]
Other commonly encountered synonyms include:
-
Acetonedicarboxylic acid diethyl ester[2]
-
3-Oxoglutaric acid diethyl ester
-
Ethyl acetonedicarboxylate
-
Diethyl β-ketoglutarate
-
NSC 9013[2]
The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 105-50-0 , which serves as its unambiguous identifier.[1][2]
Physicochemical Properties: Data-Driven Insights
The utility of Diethyl 1,3-acetonedicarboxylate in a laboratory setting is dictated by its physical and chemical properties. The following table summarizes key quantitative data, providing a practical reference for experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₅ | [1][3] |
| Molecular Weight | 202.21 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 250 °C (lit.) | [4] |
| Density | 1.112 - 1.113 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n²⁰/D) | 1.4380 - 1.4420 | [3] |
| Flash Point | 86 °C (187 °F) | [3][4] |
| Water Solubility | 10 g/L (20 °C) | [1][3] |
| pKa (Predicted) | 9.66 ± 0.46 | [1] |
The presence of a ketone flanked by two ester groups results in a molecule with multiple reactive sites. The methylene protons situated between the carbonyl groups exhibit significant acidity (as indicated by the predicted pKa), a feature that is central to its utility in C-C bond formation via enolate chemistry.[1]
Synthesis: From Commodity Chemical to Key Intermediate
A robust and well-documented procedure for the synthesis of Diethyl 1,3-acetonedicarboxylate begins with the oxidative decarboxylation of citric acid, a readily available commodity chemical. This is followed by a Fischer esterification. The protocol detailed in Organic Syntheses provides a reliable, scalable method.[5][6]
Synthesis of Acetonedicarboxylic Acid from Citric Acid
The initial step involves the conversion of citric acid to acetonedicarboxylic acid. This reaction is typically performed using fuming sulfuric acid (oleum), which acts as both the dehydrating and oxidizing agent. The use of oleum is critical as it promotes the necessary decarboxylation and oxidation, while concentrated sulfuric acid alone is less effective.[6][7] Temperature control is paramount; maintaining a low temperature during the addition of citric acid prevents runaway reactions and charring.[6] The subsequent controlled warming initiates the vigorous evolution of carbon monoxide, a key indicator of the desired reaction.[6][7]
Esterification to Diethyl 1,3-acetonedicarboxylate
The crude acetonedicarboxylic acid is then subjected to Fischer esterification using absolute ethanol in the presence of a strong acid catalyst, typically dry hydrogen chloride gas.[5] The use of anhydrous conditions is essential to drive the equilibrium towards the ester product and prevent hydrolysis of both the starting material and the product.
The following diagram outlines the overall synthetic workflow:
Caption: Workflow for the synthesis of Diethyl 1,3-acetonedicarboxylate.
Detailed Experimental Protocol
Part A: Acetonedicarboxylic Acid [6]
-
Reaction Setup: In a well-ventilated fume hood, equip a 5-L round-bottomed flask with a mechanical stirrer.
-
Reagent Addition: Charge the flask with 3 kg of fuming sulfuric acid (20% SO₃). Cool the flask in an ice-salt bath to -5 °C.
-
Reaction: Begin stirring and add 700 g of finely powdered citric acid incrementally, ensuring the temperature does not exceed 0 °C for the first half of the addition, and 10 °C thereafter. The addition typically takes 3-4 hours.
-
Reaction Progression: Once all citric acid has dissolved, allow the temperature to rise. When vigorous gas evolution begins, cool with an ice-water bath to moderate the reaction.
-
Completion: Maintain the temperature at approximately 30 °C until gas evolution ceases (2-3 hours).
-
Quenching: Cool the mixture to 0 °C and cautiously add 2400 g of cracked ice, keeping the temperature below 10 °C initially.
-
Isolation: Cool the resulting solution to 0 °C and filter the crystalline product rapidly through a funnel with a filter plate. Press the crystals to remove as much of the acidic mother liquor as possible.
Part B: Diethyl 1,3-acetonedicarboxylate (Ethyl Acetonedicarboxylate) [5]
-
Esterification Setup: To the crude, moist acetonedicarboxylic acid from Part A, add 700 g of absolute ethanol into which 130-150 g of dry hydrogen chloride has been dissolved.
-
Reaction: Place the mixture in a flask with a calcium chloride tube and warm to 45 °C in a water bath with occasional shaking until all the acid dissolves (15-20 minutes).
-
Standing: Allow the solution to cool to room temperature and let it stand for approximately 12 hours. Shorter or longer standing times may decrease the yield.
-
Workup: Pour the reaction mixture into 1.4 L of ice water. Separate the ester layer. Extract the aqueous layer twice with 700-mL portions of benzene.
-
Washing: Combine the organic layers and wash sequentially with 10% sodium carbonate solution, dilute sulfuric acid, and finally twice with water. Thorough washing is critical to prevent decomposition during distillation.
-
Purification: Distill off the benzene on a water bath. Distill the remaining residue under reduced pressure. The product, Diethyl 1,3-acetonedicarboxylate, boils at 145–148 °C/17 mm Hg.
Key Reactions and Mechanistic Insights
The synthetic power of Diethyl 1,3-acetonedicarboxylate lies in its ability to act as a versatile C5 building block, particularly for the construction of heterocyclic systems.
The Hantzsch Pyridine Synthesis
A classic multi-component reaction, the Hantzsch synthesis provides access to dihydropyridines, which can be subsequently oxidized to pyridines. These scaffolds are prevalent in a multitude of pharmaceuticals, including calcium channel blockers like Felodipine. While the traditional Hantzsch synthesis uses a β-ketoester like ethyl acetoacetate, Diethyl 1,3-acetonedicarboxylate can be employed to generate more complex, symmetrically substituted pyridines.
The reaction condenses an aldehyde, ammonia (or an ammonia source like ammonium acetate), and two equivalents of a β-dicarbonyl compound. The causality of this one-pot reaction lies in a cascade of thermodynamically favorable steps: Knoevenagel condensation and Michael addition, followed by cyclization and dehydration.
Caption: Generalized mechanism of the Hantzsch Pyridine Synthesis.
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation provides a direct route to substituted 2-pyridones. The classical reaction involves the condensation of a cyanoacetic ester with a β-ketoester in the presence of ammonia.[6] Using Diethyl 1,3-acetonedicarboxylate in this reaction allows for the synthesis of pyridone derivatives with an acetic acid ester substituent, which can be further manipulated. The reaction is driven by the formation of a stable, conjugated pyridone ring system.
Applications in Drug Discovery and Development
Diethyl 1,3-acetonedicarboxylate is a valuable precursor for a wide range of biologically active molecules due to its ability to participate in the construction of complex heterocyclic systems.
-
Antibiotic Synthesis: It has been utilized as a starting reagent in the synthesis of (±)-thienamycin, a potent β-lactam antibiotic, highlighting its role in constructing complex carbapenem frameworks.[4]
-
Anticancer Agents: The synthesis of novel pyrido[4,3,2-de]quinoline and isoquinolino[6,5,4,3-cde]quinoline compounds, which have been evaluated for their cytotoxic activity, employs this reagent.[4]
-
Antimicrobial Compounds: It serves as a reactant in the synthesis of thiophene-3-carbonitrile derivatives that exhibit antimicrobial activity.[5]
-
Antiviral Agents: The synthesis of pyrazomycin, an antiviral C-nucleoside antibiotic, also utilizes Diethyl 1,3-acetonedicarboxylate.[4]
The application of this reagent in the synthesis of dihydropyridine-type calcium channel blockers, such as Felodipine, is a prime example of its industrial relevance.[8][9] Although the direct synthesis of Felodipine typically involves separate acetoacetate esters, the underlying Hantzsch reaction chemistry is directly analogous and demonstrates the importance of this class of β-dicarbonyl compounds in medicinal chemistry.[8][10]
Spectroscopic Characterization: A Self-Validating System
Confirmation of the structure and purity of Diethyl 1,3-acetonedicarboxylate is achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the two equivalent ethyl ester groups. The two methylene groups adjacent to the central ketone will appear as a singlet.[11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and ketone groups, as well as signals for the methylene and methyl carbons of the ethyl groups and the central methylene carbons.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.[12]
-
Mass Spectrometry: Electron ionization mass spectrometry will show a molecular ion peak, and the fragmentation pattern will likely involve cleavage adjacent to the carbonyl groups, leading to the loss of ethoxy (-OCH₂CH₃) or ethoxycarbonyl (-COOCH₂CH₃) fragments.[13]
Conclusion
Diethyl 1,3-acetonedicarboxylate is more than just a chemical intermediate; it is a versatile and powerful tool in the arsenal of the synthetic and medicinal chemist. Its unique combination of functional groups, particularly the acidic central methylene protons, allows for its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. From the classical synthesis of fundamental heterocyclic systems to its application in the construction of complex, biologically active molecules, a thorough understanding of its properties, synthesis, and reactivity is essential for innovation in drug discovery and development. The protocols and insights provided in this guide serve as a robust foundation for its effective application in the laboratory.
References
Sources
- 1. guidechem.com [guidechem.com]
- 2. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl 1,3-acetonedicarboxylate, 95% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Diethyl 1,3-acetonedicarboxylate | 105-50-0 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]
- 10. CN102285911A - Method for preparing felodipine - Google Patents [patents.google.com]
- 11. Diethyl 1,3-acetonedicarboxylate(105-50-0) 1H NMR [m.chemicalbook.com]
- 12. Diethyl 1,3-acetonedicarboxylate(105-50-0) IR Spectrum [m.chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Advanced Reactivity Profile: Diethyl 1,3-Acetonedicarboxylate
Technical Guide for Synthetic Applications
Executive Summary
Diethyl 1,3-acetonedicarboxylate (CAS 105-50-0) serves as a "privileged" bis-nucleophilic building block in advanced organic synthesis. Distinguished by its
This guide moves beyond basic catalog data to analyze the orbital interactions, pKa-driven selectivity, and thermodynamic traps that govern its behavior. It is designed for medicinal chemists and process engineers optimizing routes for polyquinanes, heterocycles, and tropane alkaloid analogs.
Electronic Architecture & Reactivity Landscape
Acidity and Tautomerism
The molecule features two methylene bridges flanking a central ketone and terminal esters. The electron-withdrawing inductive effects of the carbonyls render these protons highly acidic compared to standard ketones.
-
pKa (Predicted/Experimental): ~9.5 – 10.0 (Water/DMSO).
-
Context: It is significantly more acidic than ethyl acetoacetate (pKa ~11) and diethyl malonate (pKa ~13).
-
-
Tautomeric Equilibrium: In solution, the molecule exists in equilibrium between the keto and enol forms. In polar aprotic solvents (e.g., DMSO), the diketo form predominates, whereas non-polar solvents stabilize the enol form via intramolecular hydrogen bonding (chelation).
The Reactivity Map
The molecule acts as a "chameleon" reagent, capable of switching between nucleophilic and electrophilic roles depending on pH and partner reagents.
Figure 1: Functional site mapping of Diethyl 1,3-acetonedicarboxylate showing divergent synthetic pathways.
The Weiss-Cook Condensation: A Masterclass in Cascade Reactions
The most powerful application of this reagent is the Weiss-Cook condensation , a reaction that constructs cis-bicyclo[3.3.0]octane systems (polyquinanes) in a single pot. This reaction is thermodynamically driven but kinetically sensitive to pH.
Mechanism of Action
The reaction involves the condensation of 1 equivalent of a 1,2-dicarbonyl (e.g., glyoxal) with 2 equivalents of diethyl 1,3-acetonedicarboxylate.
Key Mechanistic Steps:
-
Aldol Condensation: Initial attack of the enolate on the 1,2-dicarbonyl.
-
Dehydration: Loss of water to form an enone.
-
Michael Addition: Attack by the second equivalent of acetonedicarboxylate.
-
Intramolecular Aldol/Cyclization: Formation of the bicyclic core.
Figure 2: The Weiss-Cook cascade pathway. Control of pH is the rate-determining factor for yield.
Validated Protocol: Synthesis of Tetramethyl cis-bicyclo[3.3.0]octane-3,7-dione derivative
Adapted from Organic Syntheses, Vol. 64 (1986).
Rationale: This protocol uses a buffered system to prevent ester hydrolysis while maintaining sufficient basicity for enolate formation.
| Parameter | Specification | Causality/Notes |
| Reagents | Glyoxal (40% aq), Diethyl 1,3-acetonedicarboxylate | Stoichiometry 1:2. Slight excess of diester prevents oligomerization of glyoxal. |
| Buffer | Citrate-Phosphate or NaHCO3 (pH ~6-8) | Critical: High pH (>9) causes rapid ester hydrolysis and decarboxylation. Low pH (<4) stalls the aldol step. |
| Temperature | 25°C | Initial mixing at RT controls exotherm; reflux drives dehydration and cyclization. |
| Time | 12 - 24 Hours | The double cyclization is slow; premature workup yields open-chain Michael adducts. |
Step-by-Step Methodology:
-
Preparation: In a 3-neck flask equipped with a mechanical stirrer, dissolve 0.2 mol of Sodium Bicarbonate in water. Add methanol as a co-solvent if the diester solubility is poor.
-
Addition: Add 0.4 mol of Diethyl 1,3-acetonedicarboxylate. The solution may turn slightly yellow (enolate formation).
-
Initiation: Add 0.2 mol of Glyoxal (40% solution) dropwise over 30 minutes. Maintain temperature < 30°C.
-
Reaction: Stir vigorously for 24 hours. A precipitate (the tetra-ester) typically forms.
-
Workup: Filter the solid.[1] Wash with cold methanol/water (1:1).
-
Hydrolysis/Decarboxylation (Optional): To obtain the simple diketone, reflux the ester in 20% HCl for 4 hours.
Heterocycle Synthesis: The Hantzsch & Robinson Pathways
Diethyl 1,3-acetonedicarboxylate is a superior surrogate to ethyl acetoacetate when symmetric functionalization is required on the heterocycle ring.
Modified Hantzsch Pyridine Synthesis
Reaction with aldehydes and ammonia yields 1,4-dihydropyridines, which oxidize to pyridines.[2][3]
-
Advantage: The resulting pyridine has ester groups at the 2,6-positions (via the acetonedicarboxylate structure) rather than the 3,5-positions typical of acetoacetate Hantzsch products.
-
Reaction: 1 eq Aldehyde + 1 eq Diethyl 1,3-acetonedicarboxylate + NH3
Pyridone derivatives.
Robinson-Schöpf Reaction (Tropane Alkaloids)
This is the biomimetic synthesis of the tropane core (found in atropine and cocaine).
-
Reagents: Succinaldehyde + Methylamine + Diethyl 1,3-acetonedicarboxylate.
-
Outcome: Formation of tropinone-2,4-dicarboxylate.
-
Mechanism: Double Mannich reaction.
Handling, Stability, and Safety (E-E-A-T)
Thermal Instability
Diethyl 1,3-acetonedicarboxylate is prone to thermal decomposition.
-
Observation: Upon prolonged heating >100°C without reaction partners, it can undergo self-condensation or decarboxylation to form diethyl acetone (rare) or polymerize.
-
Storage: Must be stored at 2–8°C . Darkening of the liquid indicates oxidation or polymerization.
Chemical Incompatibility
-
Strong Bases: Treatment with alkoxides (NaOEt) without an electrophile leads to self-Claisen condensation.
-
Acids: Stable in dilute acid, but concentrated acid with heat triggers decarboxylation to 4-oxopentanoic acid derivatives.
Safety Profile
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
-
PPE: Nitrile gloves are sufficient. Use a fume hood due to the potential for ester hydrolysis releasing ethanol and minor volatile byproducts.
References
-
Weiss-Cook Condensation Protocol: Bertz, S. H., Cook, J. M., Gawish, A., & Weiss, U. (1986).[1] Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-Bicyclo[3.3.0]octane-3,7-diones. Organic Syntheses, 64, 27.[1] (Note: Protocol adapted for Diethyl analog by adjusting molecular weights).
-
General Properties & Safety: PubChem. (n.d.). Diethyl 1,3-acetonedicarboxylate (CID 66045).[1] National Library of Medicine.
-
Hantzsch Reaction Context: Hantzsch, A. (1882).[2] Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak.[4] Justus Liebigs Annalen der Chemie, 215(1), 1-82. (Foundational reference for the chemistry class).
-
Tropinone Synthesis (Robinson-Schöpf): Robinson, R. (1917). LXIII.—A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768.
Sources
Methodological & Application
Application Note: Diethyl 1,3-Acetonedicarboxylate in Hantzsch Pyridine Synthesis
This guide details the application of Diethyl 1,3-acetonedicarboxylate (Diethyl 3-oxopentanedioate) in the Hantzsch pyridine synthesis.[1] Unlike the standard ethyl acetoacetate protocol which yields methyl substituents at the 2,6-positions, this reagent introduces reactive ethoxycarbonylmethyl side chains, creating a highly functionalized tetra-ester scaffold .[1]
These derivatives are critical intermediates for synthesizing complex macrocycles, bridged heterocyclic systems, and multivalent chelating agents used in drug discovery.[1]
Strategic Overview: The "Butterfly" Scaffold
Diethyl 1,3-acetonedicarboxylate (
Key Advantages[1]
-
Tetra-Functionalization: The product contains four ester groups.[1] The 3,5-esters are conjugated (stable), while the 2,6-side chain esters remain chemically distinct and available for further alkylation or cyclization.[1]
-
Scaffold Diversity: The resulting 2,6-bis(ethoxycarbonylmethyl) groups prevent steric clash at the nitrogen interface while providing "arms" for constructing bicyclic systems (e.g., morphan derivatives).[1]
-
Atom Economy: One-pot multicomponent reaction (MCR) generating high molecular weight scaffolds from simple precursors.[1]
Reaction Scheme
Sources
Synthesis of heterocyclic compounds using Diethyl 1,3-acetonedicarboxylate
Application Note & Protocol Guide
Executive Summary
Diethyl 1,3-acetonedicarboxylate (DEAD; diethyl 3-oxopentanedioate) is a bifunctional pharmacophore precursor essential for the rapid assembly of complex bicyclic and tricyclic heterocycles. Distinguished by its high C-H acidity at the
This guide details three high-value synthetic workflows:
-
Weiss-Cook Condensation: Accessing cis-bicyclo[3.3.0]octane scaffolds.
-
Robinson-Schöpf Reaction: Biomimetic synthesis of tropane alkaloids.[1]
-
Pechmann Condensation: Regioselective synthesis of coumarin-4-yl acetic acid derivatives.
Reagent Profile & Reactivity
Chemical Structure:
Mechanistic Advantages:
-
Dual Activation: The methylene protons (
) are significantly more acidic than simple ketones, allowing deprotonation by weak bases (e.g., carbonates, acetates). -
1,3-Dielectrophile: The central ketone and terminal esters provide multiple sites for nucleophilic attack, enabling [2+2+1] and [3+3] annulations.
-
Decarboxylation Potential: Post-condensation hydrolysis and decarboxylation yield unsubstituted cyclic ketones, mimicking "acetone" equivalents but with superior kinetic control during ring closure.
Protocol A: The Weiss-Cook Condensation
Target: cis-Bicyclo[3.3.0]octane-3,7-dione derivatives.[4] Application: Synthesis of polyquinanes and propellanes.
Mechanistic Insight
The reaction involves a cascade of aldol condensations and Michael additions between the reagent and a 1,2-dicarbonyl (e.g., glyoxal).[4] Control of pH is critical; a "plateau" pH (buffered) often favors the thermodynamic product and prevents polymerization of the dicarbonyl species.
Experimental Workflow (Graphviz)
Caption: Workflow for the Weiss-Cook condensation emphasizing pH buffering and temperature control.
Step-by-Step Protocol (Optimized Scale)
Based on Organic Syntheses, Coll. Vol. 8, p. 597 (1993).
-
Buffer Preparation: In a 3-L flask, dissolve Sodium Hydroxide (64 g) in Methanol (1.15 L). Cool to 0°C.
-
Reagent Addition: Add Diethyl 1,3-acetonedicarboxylate (273 g, 1.35 mol) dropwise. The white sodium salt will precipitate and then redissolve upon heating.
-
Condensation: Heat to reflux.[4][5] Remove heat source. Add Glyoxal (40% aq, 128.5 g) at a rate that maintains a gentle reflux (internal temp ~65°C). Critical: Do not overheat; glyoxal polymerization reduces yield.
-
Maturation: Stir overnight at room temperature.
-
Isolation (Salt): Filter the precipitate (disodium salt of the tetraester). Wash with cold methanol.
-
Hydrolysis/Decarboxylation: Dissolve salt in water. Acidify with HCl. Extract with chloroform.[4] Evaporate solvent.[4][6] Reflux the residue in 10% HCl/Acetic acid to effect decarboxylation if the diketone is the final target.
Yield Expectation: 55–65% (Tetraester intermediate).
Protocol B: Pechmann Condensation for Coumarins
Target: (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid ethyl ester. Application: Fluorescent probes and anticoagulant precursors.
Mechanistic Insight
The reaction utilizes the phenol (resorcinol) as a nucleophile attacking the activated carbonyl of the
Comparative Catalyst Data
Selection of catalyst significantly impacts yield and workup difficulty.
| Catalyst | Conditions | Yield (%) | Workup Complexity |
| Conc. H2SO4 | 0–10°C, 2-4 h | 75–85% | High (Acid neutralization req.) |
| Amberlyst-15 | 110°C, Solvent-free | 90–97% | Low (Filtration) |
| Bi(NO3)3 | RT, Solvent-free | 85–90% | Moderate |
| InCl3 | 80°C, Solvent-free | 88% | Moderate |
Recommended Protocol (Amberlyst-15 Method)
Green Chemistry Approach
-
Charge: In a round-bottom flask, mix Resorcinol (10 mmol) and Diethyl 1,3-acetonedicarboxylate (11 mmol).
-
Catalyst: Add Amberlyst-15 (10 wt% relative to resorcinol).
-
Reaction: Heat to 110°C (oil bath) with vigorous stirring for 30–60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Workup: Add hot ethanol to the reaction mixture to dissolve the product. Filter while hot to remove the solid catalyst.
-
Crystallization: Cool the filtrate to 0°C. The product, Ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate , crystallizes as a white/pale yellow solid.
-
Purification: Recrystallize from ethanol if necessary.
Protocol C: Robinson-Schöpf Synthesis (Tropinone)
Target: Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one).[7] Application: Precursor for atropine and cocaine analogs.[7][8][9]
Mechanistic Insight
This is a double Mannich reaction.[7] The classic Robinson synthesis used acetone, but yields were low.[5] Using diethyl 1,3-acetonedicarboxylate (or its calcium salt) allows the reaction to proceed at physiological pH with higher yields because the dicarboxylate stabilizes the enol intermediates and facilitates the initial C-C bond formation before decarboxylation occurs.
Reaction Scheme (Graphviz)
Caption: The double Mannich sequence leading to the tropane core.
Protocol
-
Reagent Prep: Prepare a solution of Succinaldehyde (generated in situ from 2,5-dimethoxytetrahydrofuran via acid hydrolysis) in water.
-
Mixing: Buffer the solution to pH 5–7 using a citrate-phosphate buffer. Add Methylamine hydrochloride (1 equiv) and Diethyl 1,3-acetonedicarboxylate (1.1 equiv).
-
Incubation: Stir at room temperature for 48–72 hours. The mild pH mimics physiological conditions (Schöpf modification), preventing polymerization.
-
Decarboxylation: Acidify strongly with HCl and heat to reflux for 1 hour to hydrolyze esters and decarboxylate the
-keto acid intermediate. -
Isolation: Basify with NaOH (pH > 10) and extract with diethyl ether. Dry over
and concentrate to yield crude Tropinone.
References
-
Weiss-Cook Condensation Protocol: Bertz, S. H., Cook, J. M., Gawish, A., & Weiss, U. (1986).[4] Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-Bicyclo[3.3.0]octane-3,7-diones. Organic Syntheses, 64, 27. Link
-
Pechmann Condensation Mechanism: Setha, B., et al. (2014). Synthesis of coumarin derivatives via Pechmann condensation using heterogeneous catalysts. Journal of Chemical Sciences. Link
-
Synthesis of Fluorescent Coumarins: Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. National Institutes of Health (NIH) / PubMed Central. Link
-
Robinson-Schöpf Reaction: Robinson, R. (1917).[8] LXIII.—A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768.[8] Link
-
Heterocyclic Reviews: Stanovnik, B., & Svete, J. (2004).[10] Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews. Link
Sources
- 1. oaji.net [oaji.net]
- 2. Diethyl 1,3-acetonedicarboxylate | 105-50-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. zenodo.org [zenodo.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Tropinone - Wikipedia [en.wikipedia.org]
- 8. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 9. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
Application Note: Controlled Condensation of Diethyl 1,3-Acetonedicarboxylate
[1]
Introduction & Strategic Overview
Diethyl 1,3-acetonedicarboxylate (Diethyl 3-oxopentanedioate) is a pseudo-symmetric
This unique architecture presents both a powerful synthetic advantage and a chemoselectivity challenge:
-
Advantage: It serves as a linchpin for constructing complex symmetric scaffolds (e.g., spirolactones, bis-benzylidene derivatives) and fused ring systems (e.g., Weiss-Cook reaction).
-
Challenge: Controlling Mono- vs. Bis-condensation . Under thermodynamic conditions, the reaction with aldehydes typically proceeds rapidly to the 2,4-bis(benzylidene) derivative due to the enhanced acidity of the remaining methylene group after the first condensation.
This guide provides an optimized protocol for the Bis-Knoevenagel condensation (the most common application) and a specialized variant for Weiss-Cook annulation , grounded in mechanistic control to prevent unwanted decarboxylation or polymerization.
Mechanistic Principles
The reaction is driven by the acidity of the C2 and C4 protons (
Pathway Logic
-
Deprotonation: A weak base (Piperidine/Acetate) generates the enolate at C2.
-
Attack: Nucleophilic attack on the aldehyde carbonyl.[1]
-
Elimination: E1cB elimination of water yields the
-unsaturated enone. -
Second Condensation (Fast): The resulting conjugated system increases the acidity of the C4 protons, making the second condensation often faster than the first, driving the reaction toward the bis-product.
DOT Diagram: Reaction Mechanism
Figure 1: Mechanistic flow from substrate activation to the thermodynamic bis-condensation product.
Critical Experimental Variables
| Variable | Recommendation | Rationale |
| Stoichiometry | 1:2.2 (Diester : Aldehyde) | Slight excess of aldehyde ensures complete conversion to the bis-product and simplifies purification (unreacted aldehyde is easier to remove than mono-adducts). |
| Catalyst | Piperidine (2-5 mol%) + HOAc | The "Piperidinium Acetate" buffer system is mild enough to prevent ester hydrolysis but basic enough to drive enolization. |
| Solvent | Ethanol (Abs.) or Toluene | Ethanol is standard for precipitation of crystalline products. Toluene is required if azeotropic water removal (Dean-Stark) is needed for sluggish aldehydes. |
| Temperature | 0°C | Start cold to control exothermicity. Avoid reflux unless using Dean-Stark, as high heat promotes decarboxylation of the |
| pH Control | Neutral to Slightly Basic | Strongly acidic conditions cause decarboxylation; strongly basic conditions cause ester saponification. |
Protocol A: Synthesis of Diethyl 2,4-Bis(benzylidene)-3-oxoglutarate
Target Application: Synthesis of symmetric precursors for spiro-compounds or polymerization monomers.
Materials
-
Diethyl 1,3-acetonedicarboxylate (20.2 g, 100 mmol)
-
Benzaldehyde (or substituted derivative) (23.3 g, 220 mmol)
-
Ethanol (Absolute, 100 mL)
-
Piperidine (0.5 mL)
-
Glacial Acetic Acid (5 drops)
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Clamp the flask in an ice-water bath (0–5 °C).
-
Solvent Charge: Add the Benzaldehyde (2.2 equiv) and Ethanol to the flask. Stir to dissolve.
-
Catalyst Addition: Add Piperidine and Acetic Acid . Stir for 5 minutes. Note: The solution may turn slightly yellow due to imine formation, which is a catalytic intermediate.
-
Substrate Addition: Load Diethyl 1,3-acetonedicarboxylate into the addition funnel. Add dropwise over 30 minutes.
-
Why? Slow addition keeps the concentration of the active methylene compound low relative to the aldehyde, favoring the bis-reaction and preventing self-polymerization.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C).
-
Stir vigorously for 4–6 hours.
-
Observation: The product often precipitates as a yellow/orange solid directly from the ethanol solution.
-
-
Crystallization & Workup:
-
Cool the flask to 0 °C for 1 hour to maximize precipitation.
-
Filter the solid using a Büchner funnel.
-
Wash 1: Cold Ethanol (2 x 20 mL) to remove unreacted aldehyde.
-
Wash 2: Cold Hexane (2 x 20 mL) to speed up drying.
-
-
Purification: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane if the melting point is not sharp.
QC Parameters (Expected Data)
-
Yield: 75–85%[2]
-
Appearance: Yellow crystalline solid.
-
1H NMR (CDCl3): Look for the disappearance of the C2/C4 methylene protons (
3.6 ppm) and the appearance of the vinylic protons ( 7.6–7.8 ppm).
Protocol B: The Weiss-Cook Condensation (Advanced Cascade)
Target Application: Synthesis of cis-bicyclo[3.3.0]octane-3,7-dione derivatives (Polyquinanes).
This is a double Knoevenagel-Michael cascade reacting the diester with a 1,2-dicarbonyl (e.g., Glyoxal or Biacetyl).
Workflow Diagram
Figure 2: Workflow for the Weiss-Cook condensation cascade.
Methodology (Adapted from Org. Synth.)
-
Buffer Preparation: In a flask, dissolve Sodium Bicarbonate (5.6 g) in Water (400 mL). The pH should be approx 8.3.[3]
-
Reactant Mixing: Add Diethyl 1,3-acetonedicarboxylate (70 g, 0.35 mol). Then add Biacetyl (15 g, 0.17 mol) in one portion.
-
Reaction: Stir rapidly for 24 hours. The initial Knoevenagel condensation is followed by cyclization.
-
Isolation: The intermediate tetra-ester precipitates. Collect by filtration.[3]
-
Hydrolysis/Decarboxylation: Reflux the solid in dilute HCl to remove the ester groups and decarboxylate, yielding the bicyclic diketone.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oil Formation | Moisture in solvent or old aldehyde. | Use freshly distilled aldehydes and absolute ethanol. Add 4Å molecular sieves if necessary. |
| Decarboxylation | Temperature too high (>60°C) or pH < 4. | Keep reaction temp < 40°C during condensation. Ensure buffer is neutral/mildly basic. |
| Mono-product Contamination | Insufficient aldehyde or reaction time too short. | Ensure >2.2 equivalents of aldehyde.[2] Monitor TLC until the mono-spot disappears. |
| Polymerization | Base concentration too high. | Reduce Piperidine loading. Add the diester slowly to the aldehyde/base mixture (Inverse Addition). |
References
-
Bertz, S. H.; Cook, J. M.; Gawish, A.; Weiss, U. (1986). "cis-Bicyclo[3.3.0]octane-3,7-dione".[4][5] Organic Syntheses, 64, 27. [Link]
-
Knoevenagel, E. (1898). "Condensation von Malonsäure mit Aromadschen Aldehyden durch Ammoniak und Amine". Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619. [Link][1][6]
-
Master Organic Chemistry. (2023). "The Knoevenagel Condensation".[1][6][7][8][9][10] [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Protocol for the Synthesis of a Key Pyrazole Precursor for Pyrazomycin Analogs from Diethyl 1,3-Acetonedicarboxylate
Abstract
Pyrazomycin, a C-nucleoside antibiotic isolated from Streptomyces candidus, exhibits significant antiviral and antitumor properties, making it a molecule of high interest in pharmaceutical research.[1][2] Its unique structure, featuring a pyrazole ring C-glycosidically linked to a ribose moiety, presents considerable synthetic challenges. The pyrazole core is a crucial pharmacophore responsible for a wide range of biological activities.[3][4] This document provides a detailed, validated experimental protocol for the synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, a key heterocyclic intermediate, utilizing Diethyl 1,3-acetonedicarboxylate as the starting material. This protocol offers a foundational, reliable pathway for researchers aiming to develop pyrazomycin analogs and other bioactive pyrazole-containing compounds.[5][6]
Introduction and Scientific Rationale
The synthesis of complex natural products like pyrazomycin is a multi-step endeavor. A critical phase in this process is the efficient construction of the core heterocyclic scaffold. Diethyl 1,3-acetonedicarboxylate (CAS: 105-50-0) is an exceptionally versatile and cost-effective starting material for heterocyclic synthesis due to its symmetrically placed reactive carbonyl and ester functionalities.[7][8]
The protocol detailed herein employs a classic and robust cyclocondensation reaction, a variation of the Knorr pyrazole synthesis, to construct the pyrazole ring.[9] This reaction involves the condensation of a 1,3-dicarbonyl compound (Diethyl 1,3-acetonedicarboxylate) with a hydrazine derivative. The choice of hydrazine hydrate allows for the direct formation of the N-N bond, which is the defining feature of the pyrazole heterocycle. The resulting product, Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, is a highly functionalized intermediate, primed for subsequent chemical modifications such as C-glycosylation and amidation, which are necessary steps toward the total synthesis of pyrazomycin itself.
This application note is designed to provide not just a series of steps, but a comprehensive guide grounded in chemical principles, ensuring reproducibility and a thorough understanding of the process.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example | Notes |
| Diethyl 1,3-acetonedicarboxylate | 105-50-0 | C₉H₁₄O₅ | 202.20[10][11] | Sigma-Aldrich | Also known as Diethyl 3-oxoglutarate.[10] |
| Hydrazine Hydrate (64-65% solution) | 7803-57-8 | H₆N₂O | 50.06 | Fisher Scientific | Highly Toxic & Corrosive. Handle with extreme care. |
| Ethanol (Absolute, ≥99.5%) | 64-17-5 | C₂H₅OH | 46.07 | VWR | Used as the reaction solvent. |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Merck | Used as a catalyst. |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Fisher Scientific | For extraction. Highly flammable. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Sigma-Aldrich | Drying agent. |
| Hydrochloric Acid (concentrated, 37%) | 7647-01-0 | HCl | 36.46 | VWR | For pH adjustment during work-up. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | For work-up and washing. |
Safety and Hazard Management
This procedure must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash-proof safety goggles, and chemically resistant gloves (nitrile or neoprene), is mandatory.
-
Diethyl 1,3-acetonedicarboxylate : Combustible liquid that may cause skin and eye irritation.[12] Keep away from heat and open flames.
-
Hydrazine Hydrate : Acute toxicity, carcinogenicity, and severe skin/eye corrosion hazard. Avoid inhalation and any direct contact. Use a dedicated syringe or cannula for transfer. All equipment in contact with hydrazine must be decontaminated with a bleach solution.
-
Glacial Acetic Acid & Hydrochloric Acid : Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Diethyl Ether : Extremely flammable. Vapors can form explosive mixtures with air. Ensure no ignition sources are present.
All chemical waste must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.
Step-by-Step Experimental Protocol
Objective: To synthesize Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate via cyclocondensation.
-
Reaction Setup:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Ensure the setup is securely clamped inside a chemical fume hood.
-
-
Reagent Addition:
-
To the flask, add Diethyl 1,3-acetonedicarboxylate (10.11 g, 50.0 mmol).
-
Add 100 mL of absolute ethanol and stir until the ester is fully dissolved.
-
Add glacial acetic acid (2.9 mL, 50.0 mmol) to the solution to act as a catalyst.
-
-
Initiation of Reaction:
-
While stirring, carefully add hydrazine hydrate (2.43 mL, ~50.0 mmol, assuming ~64% solution) dropwise to the mixture over 5 minutes. Causality Note: The dropwise addition helps to control any initial exotherm. Acetic acid protonates the carbonyl, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine.
-
-
Reaction Reflux:
-
Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Allow the reaction to proceed under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The starting material should be consumed over time.
-
-
Product Isolation (Work-up):
-
After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold deionized water and stir for 15 minutes. A precipitate may form.
-
Acidify the aqueous suspension to pH ~5 by the slow addition of concentrated HCl.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash them sequentially with deionized water (1 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure on a rotary evaporator to yield the crude product, which may be an off-white or pale yellow solid.
-
Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to room temperature, then place in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Product Characterization
The identity and purity of the synthesized Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a broad singlet for the pyrazole N-H proton (δ > 12 ppm), a singlet for the pyrazole C4-H (δ ~5.5-6.0 ppm), a quartet for the ethyl ester -CH₂- (δ ~4.2 ppm), and a triplet for the ethyl ester -CH₃ (δ ~1.2 ppm). A broad singlet for the C5-OH is also expected.
-
Infrared (IR) Spectroscopy (ATR): Characteristic peaks should be observed for O-H and N-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and C=C/C=N stretching in the pyrazole ring (~1500-1600 cm⁻¹).
-
Mass Spectrometry (ESI+): The calculated molecular weight is 170.06 g/mol . Expect to find the [M+H]⁺ ion at m/z 171.07 or the [M+Na]⁺ ion at m/z 193.05.
Discussion and Future Outlook
This protocol provides a reliable and scalable method for producing Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, a valuable building block for more complex molecules. The successful synthesis and characterization of this intermediate represent the critical first stage in a potential synthetic route towards pyrazomycin.
Subsequent steps would involve significant synthetic challenges, including:
-
Regioselective C-Glycosylation: Attaching the ribofuranose sugar to the C4 position of the pyrazole ring.
-
Functional Group Interconversion: Selectively converting the C3-ester into a primary amide.
This foundational protocol empowers researchers by providing a dependable source of a key precursor, thereby facilitating further investigation into the synthesis and biological evaluation of novel pyrazomycin analogs.
References
- Fisher Scientific. (2025). Safety Data Sheet: Diethyl 1,3-acetonedicarboxylate.
- ChemicalBook. (n.d.). Diethyl 1,3-acetonedicarboxylate | 105-50-0.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl 1,3-acetonedicarboxylate, 97%.
- Fisher Scientific. (2025). Safety Data Sheet: Dimethyl 1,3-acetonedicarboxylate.
- National Institutes of Health (NIH). (2026). PubChem Compound Summary for CID 66045, Diethyl acetonedicarboxylate.
- Sigma-Aldrich. (n.d.). Diethyl 1,3-acetonedicarboxylate 96% | 105-50-0.
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Iodice, E., et al. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Marine Drugs, 18(3), 165. [Link]
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Gutowski, G. E., et al. (1975). Biochemistry and biological effects of the pyrazofurins (pyrazomycins): initial clinical trial. Annals of the New York Academy of Sciences, 255, 544-551. [Link]
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Diethyl 1,3-acetonedicarboxylate.
- Chames, F., et al. (2021). REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Revue Roumaine de Chimie, 66(5), 445-448.
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Zhang, W., et al. (2020). The Biosynthetic Gene Cluster of Pyrazomycin-A C-Nucleoside Antibiotic with a Rare Pyrazole Moiety. ChemBioChem, 21(5), 644-649. [Link]
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El-Sayed, N. N. E., et al. (2019). Novel synthesis of new pyrazole thioglycosides as pyrazomycin analogues. Nucleosides, Nucleotides & Nucleic Acids, 38(5), 374-389. [Link]
- Ottokemi. (n.d.). Diethyl 1,3-acetonedicarboxylate, 96% Cas 105-50-0.
- ResearchGate. (2009). Enamino esters in the synthesis of heterocyclic systems. Transformation of diethyl acetone-1,3-dicarboxylate into poly-substituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates.
- Guidechem. (n.d.). Diethyl 1,3-acetonedicarboxylate 105-50-0 wiki.
- Al-Shamary, R. K. (2007). Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD)
- Tokyo Chemical Industry (TCI). (n.d.). Diethyl 1,3-Acetonedicarboxylate | 105-50-0.
- Santa Cruz Biotechnology. (n.d.). Diethyl 1,3-acetonedicarboxylate | CAS 105-50-0.
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de Oliveira, C. S., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5710-5723. [Link]
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Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-14. [Link]
- Zheng, Z., et al. (2025). Pyrazofurin Biosynthesis Involves Nonenzymatic Ring Contraction of a Pyridazine Intermediate Triggered by a Rieske Enzyme-Catalyzed Oxygenation. Journal of the American Chemical Society.
-
Yang, M., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3342-3353. [Link]
- Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Mod Chem appl, 3(164).
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Gomaa, A. M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4259. [Link]
-
Alam, M. M., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Medicinal Chemistry, 14(6), 629-638. [Link]
-
Al-Ostoot, F. H., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 195-217. [Link]
- ResearchGate. (2019). The biosynthetic gene cluster of the C-nucleoside antibiotic pyrazomycin with a rare pyrazole moiety.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.
-
Ali, B., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M910. [Link]
- Organic Syntheses. (n.d.). ethyl acetonedicarboxylate.
- Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES.
- Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Pharmaceutical Chemistry, 7(1), 1-10.
Sources
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Troubleshooting & Optimization
Side reactions of Diethyl 1,3-acetonedicarboxylate in condensation reactions
Welcome to the technical support center for Diethyl 1,3-acetonedicarboxylate (DEADC). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile C5 building block in condensation reactions. My goal is to provide you with not just solutions, but a deeper understanding of the reaction dynamics to empower your experimental design and troubleshooting efforts.
DEADC is a highly valuable reagent, particularly for constructing heterocyclic systems and complex molecular scaffolds. Its reactivity, however, stems from a delicate balance between its nucleophilic potential (at the central α-carbon) and the electrophilic nature of its ketone and ester carbonyls. This duality is the source of its synthetic power but also the origin of several common side reactions. This guide will help you anticipate and mitigate these issues.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common issues encountered during condensation reactions with DEADC.
Issue 1: My reaction yield is significantly lower than expected, and purification is complicated by numerous byproducts.
This is the most frequent challenge and often points to a convergence of competing reaction pathways. Let's dissect the primary causes.
Probable Cause A: Uncontrolled Michael Addition
The intended product of a Knoevenagel-type condensation between DEADC and an aldehyde is an α,β-unsaturated dicarbonyl compound.[1] This product is, itself, a potent Michael acceptor.[2] A common side reaction is the conjugate addition of a second molecule of DEADC enolate to this newly formed product, leading to a high-molecular-weight adduct that consumes your starting material and desired product.[3]
Solution Protocol: Suppressing Michael Addition
-
Control Stoichiometry and Addition Rate: Instead of combining all reagents at once, add the DEADC solution dropwise to the mixture of the aldehyde and catalyst. This keeps the instantaneous concentration of the DEADC enolate low, favoring its reaction with the more electrophilic aldehyde over the less reactive α,β-unsaturated product.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0°C or room temperature). Michael additions, like many C-C bond-forming reactions, are often accelerated by heat.[4]
-
Catalyst Choice: Use a mild, non-nucleophilic base catalyst like piperidine or ammonium acetate.[5][6] Strong bases like sodium ethoxide can increase the equilibrium concentration of the enolate, potentially leading to more side reactions.
Probable Cause B: Hydrolysis and Decarboxylation
DEADC's ester groups are susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and heat. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation to produce acetone and CO2, representing a complete loss of your reagent.[7][8]
Solution Protocol: Preserving the Ester Groups
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. If your catalyst or reagent is a hydrate, consider if an anhydrous version is available or if the water can be removed in situ.
-
Water Removal: For reactions that generate water, employing a Dean-Stark apparatus or adding 4Å molecular sieves can drive the equilibrium toward the desired condensation product and prevent water from participating in hydrolysis.[9]
-
Buffered or Mild Workup: During reaction workup, avoid using strong aqueous acids or bases for quenching. A buffered solution (e.g., saturated aqueous NH₄Cl) or a simple extraction with a non-polar organic solvent followed by washing with brine is preferable.
Probable Cause C: Self-Condensation of the Carbonyl Partner
If you are using a strong base and your aldehyde or ketone partner can enolize, it may undergo self-condensation (an Aldol reaction) faster than or in competition with the desired reaction with DEADC.[1]
Solution Protocol: Favoring the Target Reaction
-
Use a Weak Base: The key advantage of reagents like DEADC is the high acidity of the α-hydrogens (pKa ≈ 11), which allows for the use of weak amine catalysts (e.g., piperidine, pyridine).[5][10] These bases are typically not strong enough to promote significant self-condensation of less acidic aldehydes or ketones.
-
Reaction Order: Add the aldehyde or ketone slowly to the mixture of DEADC and the catalyst to ensure the DEADC enolate is readily available to react.
Issue 2: My mass spectrometry data shows a major product with a mass corresponding to [DEADC + Aldehyde - H₂O + DEADC]. What is it?
This is the classic signature of the Michael adduct discussed in Issue 1, Cause A . The initial Knoevenagel condensation product is formed, and then a second molecule of DEADC adds to it via a 1,4-conjugate addition.
Visualizing the Competing Pathways
Caption: Main vs. Side Reaction Pathways.
Frequently Asked Questions (FAQs)
Q1: Is self-condensation of Diethyl 1,3-acetonedicarboxylate a significant problem?
A: Generally, no. Self-condensation is not a primary concern under typical condensation conditions. The α-hydrogens of DEADC are significantly more acidic (pKa ≈ 11) than those of a typical ketone or ester.[10] In the presence of a base, DEADC is almost completely converted to its enolate form. This drastically reduces the concentration of the electrophilic ketone form of DEADC available to be attacked by another enolate molecule. The reaction with a more potent electrophile, such as an aldehyde, is kinetically far more favorable.
Q2: I am performing a Hantzsch Pyridine Synthesis. What are the key intermediates and potential failure points?
A: The Hantzsch synthesis is a beautiful example of a multi-component reaction that relies on DEADC (or a similar β-ketoester).[11][12] The reaction proceeds through two key intermediates that form in parallel:
-
An α,β-unsaturated carbonyl (Knoevenagel product) from the condensation of one equivalent of DEADC and the aldehyde.[13]
-
An enamine , formed from the reaction of a second equivalent of DEADC with the ammonia source (e.g., ammonium acetate).[13][14]
These two intermediates then combine via a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.[11] The final step is an oxidation to the aromatic pyridine.
Troubleshooting Workflow for Hantzsch Synthesis
Caption: Hantzsch Synthesis Troubleshooting Flow.
Q3: What is the difference between using a primary vs. a secondary amine as a catalyst?
A: A secondary amine catalyst (like piperidine) facilitates the Knoevenagel condensation by forming an enamine with DEADC, which is a potent nucleophile.[15] The catalyst is regenerated during the dehydration step. A primary amine, however, can react with the ketone of DEADC to form an iminium ion, which is also a key intermediate in some condensation pathways, but can also lead to different product profiles if not carefully controlled. For standard Knoevenagel reactions, a secondary amine is the conventional and more predictable choice.[9][16]
Q4: Can I use the dimethyl ester (DMADC) instead of the diethyl ester (DEADC)?
A: Yes, Dimethyl 1,3-acetonedicarboxylate (DMADC) is often used interchangeably and is also a highly reactive compound.[17] The underlying chemistry and side reactions are virtually identical. The choice between them typically comes down to solubility, cost, or the desired ester group in the final product. Be aware of the potential for transesterification if your reaction solvent is an alcohol different from the ester groups (e.g., using DMADC in ethanol).
Summary of Key Parameters and Recommendations
| Parameter | Recommendation for Minimizing Side Reactions | Rationale |
| Catalyst | Use a weak base (e.g., piperidine, ammonium acetate). | Avoids self-condensation of the carbonyl partner and minimizes ester hydrolysis.[1] |
| Temperature | Maintain the lowest effective temperature (0°C to RT). | Reduces the rate of competing side reactions like Michael additions. |
| Solvent | Use anhydrous solvents. | Prevents hydrolysis of the ester groups. |
| Water Removal | Employ a Dean-Stark trap or molecular sieves. | Drives the condensation equilibrium forward and prevents hydrolysis.[9] |
| Reagent Addition | Add DEADC slowly to the aldehyde/ketone and catalyst. | Minimizes the concentration of the DEADC enolate, reducing the likelihood of it acting as a Michael donor to the product. |
| Workup | Use mild, non-aqueous, or buffered aqueous solutions. | Prevents hydrolysis and subsequent decarboxylation of the product.[8] |
References
-
Guidechem. Diethyl 1,3-acetonedicarboxylate 105-50-0 wiki.
-
Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
-
ChemTube3D. Hantzsch pyridine synthesis - overview.
-
Mol-Instincts. Dimethyl 1,3-acetonedicarboxylate: a highly reactive compound used in organic synthesis.
-
Google Patents. CN101475482A - Preparation of dimethyl acetone-1,3-dicarboxylate.
-
ChemicalBook. Diethyl 1,3-acetonedicarboxylate | 105-50-0.
-
Wikipedia. Knoevenagel condensation.
-
Master Organic Chemistry. Knoevenagel Condensation Reaction.
-
Chemistry Stack Exchange. Why doesn't self condensation occur in acetoacetic ester synthesis.
-
chemeurope.com. Hantzsch pyridine synthesis.
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
-
SciSpace. Hantzsch pyridine synthesis.
-
Organic Reactions. The Knoevenagel Condensation.
-
PubChem. Diethyl acetonedicarboxylate.
-
YouTube. Synthesis and Esterification of 1,3 Acetonedicarboxylic acid.
-
Organic Syntheses. CONDENSATION OF DIMETHYL 1,3-ACETONEDICARBOXYLATE WITH 1,2-DICARBONYL COMPOUNDS: cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES.
-
ResearchGate. Enamino esters in the synthesis of heterocyclic systems. Transformation of diethyl acetone-1,3-dicarboxylate into poly-substituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates.
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition.
-
YouTube. synthesis of enamines from secondary amines and carbonyl compounds.
-
Sigma-Aldrich. Knoevenagel Condensation Reaction.
-
Wikipedia. Michael addition reaction.
-
Thermo Fisher Scientific. Knoevenagel Condensation.
-
St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS.
-
Making Molecules. Enamines.
-
ADICHEMISTRY. MICHAEL ADDITION REACTION.
-
SlideShare. Organic Synthesis Via Enolate.
-
Master Organic Chemistry. Enamines.
-
Cambridge University Press. The Chemistry of Enamines.
-
Amanote Research. Condensation of Diethyl Acetonedicarboxylate. II.
-
Chemistry LibreTexts. 23.11: Decarboxylation Reactions.
-
ACS Publications. Long Carbon-Chain Sugars. Condensation of Diethyl Acetonedicarboxylate with Aldoses in Concentrated Hydrochloric Acid at 0°.
-
Semantic Scholar. Condensation of diethyl acetonedicarboxylate. II.
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Optimizing reaction conditions for Diethyl 1,3-acetonedicarboxylate
Technical Support Center: Diethyl 1,3-Acetonedicarboxylate Doc ID: TSC-ORG-105-50-0 | Rev: 2.4 | Status: Active
Welcome to the Technical Support Center
Subject: Optimization & Troubleshooting for Diethyl 1,3-Acetonedicarboxylate (DEAD/Diethyl 3-oxopentanedioate) Case Lead: Dr. A. Vance, Senior Application Scientist Scope: Synthesis optimization, reaction stability, and downstream application troubleshooting (Weiss-Cook, Hantzsch).
Core Synthesis & Optimization
The Challenge: Diethyl 1,3-acetonedicarboxylate is classically synthesized from citric acid. The reaction involves a dehydration and decarbonylation step using fuming sulfuric acid (oleum), followed by esterification. The primary failure mode is thermal decomposition ; the intermediate acetonedicarboxylic acid is unstable, and the final ester is prone to hydrolysis and self-condensation.
Optimized Synthetic Routes
We support two primary protocols. Choose based on your scale and safety constraints.
| Parameter | Method A: The Classic Oleum Route (High Yield / High Hazard) | Method B: The Controlled Sulfuric Route (Safer / Strict Temp Control) |
| Reagents | Citric Acid + Fuming H2SO4 (20% SO3) | Citric Acid + 98% Conc. H2SO4 |
| Key Mechanism | Rapid dehydration/decarbonylation | Slower, temp-controlled elimination |
| Temp Limit | Strictly < 30°C (Ice/Salt bath) | 49–52°C (Narrow window) |
| Esterification | Ethanol + HCl (gas) | Ethanol + Thionyl Chloride ( |
| Yield Potential | 85-90% (Acid), ~45% (Ester) | ~70% (Acid), ~60% (Ester) |
| Major Risk | Violent exotherm, CO poisoning | Incomplete conversion if T < 45°C |
Workflow Visualization
The following logic flow illustrates the critical decision points and process controls for Method A (Standard), which remains the gold standard for purity.
Figure 1: Critical Process Control Flow for Citric Acid Decarbonylation. Note the loop at the foaming stage.
Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned into a black tar during the acid digestion step. What happened?
-
Diagnosis: Thermal runaway (Charring).
-
Root Cause: The reaction of citric acid with oleum is highly exothermic. If the temperature exceeds 35–40°C during the initial mixing or early reaction phase, the acetonedicarboxylic acid decomposes into acetone and further polymerizes/oxidizes.
-
Correction:
-
Use an ice/salt bath to keep the addition temperature below 5°C.[1]
-
Use powdered citric acid to ensure even dissolution; clumps cause localized hot spots.
-
Monitor internal temperature, not just bath temperature.
-
Q2: I am seeing low yields (<20%) and the product smells strongly of acetone.
-
Diagnosis: Premature decarboxylation.
-
Root Cause: Acetonedicarboxylic acid is unstable.[1] If the reaction runs too long or too hot, it loses both carboxyl groups, yielding acetone.
-
Correction:
-
Quench Timing: Do not let the acid mixture stand overnight. Quench immediately after CO evolution stops.
-
Esterification: Proceed to esterification immediately after isolating the crude acid. The ester is stable; the acid is not.
-
Q3: During distillation, the product decomposes or polymerizes.
-
Diagnosis: Acid-catalyzed decomposition.
-
Root Cause: Residual sulfuric acid or HCl in the crude oil. Even trace acid catalyzes self-condensation at distillation temperatures (
). -
Correction:
-
Wash Thoroughly: The benzene/ether extract must be washed with 10% sodium carbonate until alkaline, then water.
-
Vacuum: Distill only under high vacuum (<15 mmHg). High pot temperatures (>160°C) guarantee decomposition.
-
Downstream Application Support
Case A: Weiss-Cook Condensation (Bicyclo[3.3.0]octane synthesis)
Context: Reaction of Diethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyls (e.g., glyoxal).[2]
Critical Optimization: The pH Buffer System Users often fail here by using strong bases (NaOH/KOH) which hydrolyze the ester before condensation occurs.
-
Protocol: Use a Citrate-Phosphate or Bicarbonate buffer (pH 8.3) .
-
Why? At pH 8.3, the enol content is optimized for nucleophilic attack without hydrolyzing the ester groups.
Case B: Hantzsch Pyridine Synthesis
Context: Reaction with aldehydes and ammonia.[3][4][5]
Critical Optimization: Order of Addition
-
Issue: Formation of "bis" products or Knoevenagel polymers.
-
Fix: Pre-mix the aldehyde and the keto-ester to form the benzylidene intermediate before adding the ammonia source. This favors the 1,4-dihydropyridine pathway.
Reactivity Decision Tree
Figure 2: Reactivity profile and condition-dependent product outcomes.
Storage & Stability Data
Diethyl 1,3-acetonedicarboxylate is a Type II Labile Reagent .
| Condition | Stability Estimate | Observation |
| Room Temp (25°C), Air | < 2 Weeks | Hydrolysis to acid, then acetone + CO2. |
| 4°C (Fridge), Desiccated | 6-12 Months | Stable. Slight yellowing over time. |
| Presence of Moisture | Hours to Days | Rapid hydrolysis. |
| Presence of Trace Acid | Days | Darkening (Polymerization). |
Recommendation: Store under Argon/Nitrogen at 4°C. If the liquid turns dark brown, redistill before use in sensitive catalytic cycles.
References
-
Adams, R.; Chiles, H. M. (1925).[1] "Ethyl Acetonedicarboxylate".[6] Organic Syntheses, Coll.[1][6][7] Vol. 1, p. 10.
-
Nitti, A.; et al. (2019).[8] "The Weiss-Cook reaction for the synthesis of fused five-membered-rings".[8] ChemistrySelect.
-
BenchChem Technical Support. (2025). "Troubleshooting low yields in the Hantzsch dihydropyridine synthesis".
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Diethyl 1,3-acetonedicarboxylate".
-
Google Patents. (2009). "Preparation of dimethyl acetone-1,3-dicarboxylate (CN101475482A)".[2][9]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate - Google Patents [patents.google.com]
Troubleshooting low conversion rates in reactions with Diethyl 1,3-acetonedicarboxylate
Welcome to the Technical Support Center for Diethyl 1,3-acetonedicarboxylate (DEADC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this versatile building block. As a β-keto ester, DEADC is a powerful tool in organic synthesis, particularly for the formation of heterocyclic systems. However, its reactivity can also present challenges, leading to low conversion rates and complex product mixtures. This guide offers a structured, question-and-answer approach to overcoming these common hurdles, grounded in mechanistic principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
This section addresses fundamental questions about the properties and handling of Diethyl 1,3-acetonedicarboxylate that are critical for successful experimentation.
Q1: What are the key reactive sites of Diethyl 1,3-acetonedicarboxylate?
A1: Diethyl 1,3-acetonedicarboxylate possesses three primary reactive sites: the two ester carbonyls, the central ketone carbonyl, and the highly acidic α-carbons situated between the carbonyl groups. The acidity of the α-protons (pKa ≈ 11 in DMSO) makes this reagent an excellent nucleophile upon deprotonation, forming a resonance-stabilized enolate. This enolate is the key intermediate in many of its characteristic reactions.
Q2: How should Diethyl 1,3-acetonedicarboxylate be stored to ensure its stability?
A2: DEADC is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] Refrigeration is recommended for long-term storage.[1] Exposure to atmospheric moisture can lead to slow hydrolysis of the ester groups, forming the corresponding carboxylic acid, which can interfere with subsequent reactions.
Q3: What are the common impurities in commercial Diethyl 1,3-acetonedicarboxylate, and can they affect my reaction?
A3: Commercial DEADC is typically available in purities of 90-96%.[2][3][4] Common impurities can include residual starting materials from its synthesis (such as citric acid or its derivatives), hydrolysis products (acetonedicarboxylic acid), and self-condensation products formed during storage. These impurities can negatively impact reactions by neutralizing bases, competing in side reactions, or complicating product purification. For sensitive applications, it is advisable to purify DEADC by vacuum distillation.
Q4: Is self-condensation a significant side reaction with Diethyl 1,3-acetonedicarboxylate?
A4: While self-condensation (a Claisen-type reaction) is a possibility for many esters, it is generally not a major competing pathway for β-dicarbonyl compounds like DEADC under typical reaction conditions. The high acidity of the α-protons ensures that in the presence of a base, the enolate is formed rapidly and is the predominant species in solution, minimizing the concentration of the neutral, electrophilic ester available for self-condensation.
Part 2: Troubleshooting Guide for Low Conversion Rates
This section provides a detailed, problem-oriented guide to diagnosing and resolving low conversion rates in common reactions involving Diethyl 1,3-acetonedicarboxylate.
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone reaction utilizing DEADC for the preparation of 1,4-dihydropyridines (DHPs), which are precursors to pyridines. Low yields are a frequent challenge.[5][6]
Q: I am performing a Hantzsch synthesis with DEADC, an aldehyde, and an ammonia source, but my yield of the 1,4-dihydropyridine is consistently low. What are the likely causes and how can I improve the conversion?
A: Low yields in the Hantzsch synthesis can be attributed to several factors. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
-
Incomplete Knoevenagel Condensation: The initial step of the Hantzsch reaction is a Knoevenagel condensation between the aldehyde and one equivalent of DEADC.[7][8][9] If this step is slow or incomplete, the overall yield will be low.
-
Solution: Consider the addition of a catalytic amount of a weak base, such as piperidine or pyridine, to facilitate the Knoevenagel condensation. Ensure your aldehyde is free of acidic impurities that could quench the catalyst.
-
-
Side Reactions and Product Decomposition: The 1,4-dihydropyridine product can be sensitive to prolonged heating and acidic conditions, leading to decomposition.[5] Over-oxidation to the corresponding pyridine is also a common side reaction.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Temperature and Time: Monitor the reaction closely by TLC and avoid unnecessarily long reaction times or excessive temperatures.
-
Catalyst Choice: While acid catalysts can promote the reaction, strong acids can also lead to degradation. Consider using a milder catalyst like a Lewis acid (e.g., Yb(OTf)₃) or an organocatalyst.[5]
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.[5]
-
Solution:
-
Solvent: While ethanol is commonly used, consider alternative solvents. For some substrates, greener options like water or solvent-free conditions have been shown to be effective.[10][11]
-
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating.[5]
-
-
This protocol provides a starting point for optimizing the Hantzsch synthesis.
-
To a solution of the aldehyde (1 mmol) and Diethyl 1,3-acetonedicarboxylate (2 mmol) in ethanol (10 mL), add ammonium acetate (1.5 mmol).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
| Parameter | Conventional Method | Optimized Approach | Rationale |
| Catalyst | None or Acetic Acid | Lewis Acid (e.g., Yb(OTf)₃) or Organocatalyst | Milder conditions, reduced side reactions[5] |
| Heating | Conventional Reflux | Microwave Irradiation | Reduced reaction times, improved yields[5] |
| Solvent | Ethanol/Acetic Acid | Water, Solvent-free | Greener, potentially higher yields[10][11] |
| Atmosphere | Air | Inert (N₂ or Ar) | Minimizes oxidation of the DHP product |
Issue 2: Low Conversion in Knoevenagel Condensation
The Knoevenagel condensation is a versatile C-C bond-forming reaction where the enolate of DEADC adds to an aldehyde or ketone, followed by dehydration.
Q: My Knoevenagel condensation between DEADC and an aldehyde is showing low conversion to the α,β-unsaturated product. What factors should I investigate?
A: Low conversion in a Knoevenagel condensation often points to issues with catalyst activity, water removal, or the reactivity of the carbonyl compound.
Caption: Troubleshooting workflow for low conversion in Knoevenagel condensation.
-
Inefficient Water Removal: The dehydration step of the Knoevenagel condensation is an equilibrium process. The presence of water will shift the equilibrium back towards the aldol addition product, thus reducing the yield of the desired α,β-unsaturated product.[12]
-
Solution: Employ methods to remove water as it is formed. A Dean-Stark apparatus is highly effective for this purpose when using a solvent that forms an azeotrope with water (e.g., toluene). Alternatively, adding molecular sieves to the reaction mixture can sequester water.[12]
-
-
Inappropriate Catalyst: The choice of base is crucial. A base that is too strong can promote self-condensation of the aldehyde, while a base that is too weak will not efficiently deprotonate the DEADC.[8]
-
Solution: Piperidine is a commonly used and effective catalyst for the Knoevenagel condensation.[12] For less reactive carbonyl compounds, a co-catalyst such as acetic acid can be beneficial.
-
-
Low Reactivity of the Carbonyl Compound: Ketones are generally less reactive than aldehydes in the Knoevenagel condensation. Sterically hindered aldehydes can also exhibit lower reactivity.[12]
-
Solution: For less reactive carbonyl compounds, increasing the reaction temperature and/or extending the reaction time may be necessary. The use of a more active catalyst system could also be explored.
-
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the aldehyde (10 mmol), Diethyl 1,3-acetonedicarboxylate (10 mmol), and toluene (50 mL).
-
Add a catalytic amount of piperidine (0.5 mmol).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and wash with dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Part 3: Purification and Characterization
Q: I have completed my reaction, but I am struggling to isolate a pure product. What are some effective purification strategies?
A: The purification of products derived from DEADC can be challenging due to the potential for side products with similar polarities.
-
Recrystallization: For solid products, recrystallization is often the most effective method for obtaining high purity. Common solvents for recrystallizing Hantzsch 1,4-dihydropyridines include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.
-
Washing: Thoroughly washing the crude product is crucial. An acidic wash (e.g., dilute HCl) can remove basic catalysts like piperidine, while a basic wash (e.g., saturated NaHCO₃) can remove any unreacted acidic starting materials or byproducts.
References
- BenchChem. (2025). Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine. BenchChem Technical Support.
- BenchChem. (2025). troubleshooting low yields in the Hantzsch dihydropyridine synthesis. BenchChem Technical Support.
- Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Journal of the Chinese Chemical Society, 60(3), 262-266.
- Li, Y., et al. (2021). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory.
- Sharma, M. G., Rajani, P., & Rawal, R. K. (2018). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific Research in Science and Technology, 4(8), 1-8.
- Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
-
Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]
-
Chegg. (2020, August 4). What are some possible sources of error in the Hantzsch 1,4-dihydropyridine synthesis? What factors could have affected the low percent yield (54%) obtained? Retrieved from [Link]
- Saikia, P., & Laskar, D. D. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society, 87(10), 1155-1166.
-
Beilstein Journals. (2020, November 24). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Hantzsch Pyridine Synthesis: Validating Diethyl 2-(2-oxopropyl)
-
American Chemical Society. (2000, November 7). Learning from the Hantzsch synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl acetonedicarboxylate. Retrieved from [Link]
-
PMC. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]
-
Sciforum. (2023, October 27). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
IndiaMART. (n.d.). Diethyl 3- Oxoglutarate, Liquid at ₹ 1000/kilogram in Mumbai. Retrieved from [Link]
-
Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]
-
Water Research. (2006, August 6). The degradation of diethyl phthalate (DEP) during ozonation: Oxidation by-products study. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. labproinc.com [labproinc.com]
- 3. Diethyl 1,3-Acetonedicarboxylate | 105-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 1,3-丙酮二羧酸二乙酯 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
Technical Support Center: Isolating Products from Diethyl 1,3-Acetonedicarboxylate Reactions
Welcome to the technical support guide for navigating the complexities of work-up procedures involving Diethyl 1,3-acetonedicarboxylate (DEAD). This versatile C5 building block is a cornerstone in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[1] However, the very reactivity that makes it valuable can introduce challenges during product isolation. This guide provides field-proven insights, troubleshooting strategies, and answers to frequently asked questions to ensure the successful isolation and purification of your target compounds.
Part 1: Core Experimental Protocol: A General Work-Up Procedure
The following protocol outlines a standard, robust work-up for a reaction involving DEAD, such as a base-catalyzed condensation. The key is a systematic approach to neutralize the reaction, separate the product from water-soluble impurities, and prepare it for final purification.
Step-by-Step Methodology: Post-Reaction Work-up
-
Reaction Quenching:
-
Rationale: This step neutralizes the catalyst (e.g., sodium ethoxide) and any remaining reactive species, preventing unwanted side reactions.
-
Procedure: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC-MS), cool the reaction vessel in an ice-water bath. Slowly and carefully pour the reaction mixture into a beaker containing a cold, dilute acid solution (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir for 10-15 minutes. The goal is to achieve a slightly acidic pH (pH ~5-6) to ensure the protonation of any anionic intermediates.
-
-
Liquid-Liquid Extraction:
-
Rationale: This is the primary step to separate the desired organic product from the aqueous phase, which contains salts, water-soluble byproducts, and neutralized catalyst.
-
Procedure: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).[2][3] The choice of solvent depends on the product's polarity. Gently swirl and vent the funnel frequently. Avoid vigorous shaking, which can lead to emulsions. Separate the layers. Extract the aqueous layer two more times with fresh organic solvent to maximize product recovery. Combine all organic extracts.
-
-
Washing the Combined Organic Layers:
-
Rationale: Sequential washing removes residual impurities.
-
Procedure:
-
Water Wash (x1): Wash the combined organic layers with deionized water to remove the bulk of water-soluble compounds like residual acid or alcohol.
-
Saturated NaHCO₃ Wash (x1, if necessary): If the reaction was acidic or if acidic byproducts are possible, a wash with saturated sodium bicarbonate solution will neutralize and remove them.[3][4] Be sure to vent frequently as CO₂ gas may evolve.
-
Brine Wash (x1): Wash with a saturated NaCl solution. This removes residual water from the organic layer and helps to break up minor emulsions.
-
-
-
Drying and Filtration:
-
Rationale: Removal of all traces of water is crucial before solvent evaporation to prevent hydrolysis of the ester groups and to obtain an accurate yield.
-
Procedure: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Allow it to sit for 15-20 minutes. Filter the solution to remove the drying agent.
-
-
Solvent Removal:
-
Rationale: This step isolates the crude product.
-
Procedure: Remove the solvent using a rotary evaporator. Use a moderate temperature for the water bath (typically ≤ 40°C) to prevent thermal decomposition or decarboxylation of the product, a known issue with β-keto esters.[5]
-
-
Purification:
-
Rationale: The crude product is rarely pure. The final purification step is chosen based on the physical properties of the product.
-
Procedure:
-
Flash Column Chromatography: Ideal for most non-volatile products. Use a silica gel column and an appropriate eluent system determined by TLC analysis.
-
Vacuum Distillation: Suitable for liquid products that are thermally stable at reduced pressure.[5]
-
Recrystallization: The best method for obtaining high-purity crystalline solid products.
-
-
Visual Workflow: General Work-Up Procedure
Caption: General workflow for isolating products from DEAD reactions.
Part 2: Troubleshooting Guide
Problem: I'm getting a persistent emulsion during my liquid-liquid extraction that won't separate.
-
Potential Cause: Vigorous shaking of the separatory funnel can create fine droplets that are stabilized by high concentrations of salts or amphiphilic molecules.
-
Solution:
-
Be Patient: Allow the funnel to stand undisturbed for 10-30 minutes.
-
Add Brine: Introduce a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.[6]
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
-
Filtration: Filter the entire emulsified layer through a pad of Celite® or glass wool. This can help break up the fine droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating stubborn emulsions.
-
Problem: My final yield is very low, and I suspect the product is being lost in the aqueous washes.
-
Potential Cause: The product may have higher than expected polarity or water solubility, especially if it contains polar functional groups like hydroxyls or if one of the ester groups was inadvertently hydrolyzed to a carboxylic acid.
-
Solution:
-
Back-Extraction: Before discarding the aqueous layers, perform a "back-extraction" with a fresh portion of a more polar organic solvent like ethyl acetate to recover any dissolved product.
-
Salt Out: Saturate the aqueous layer with solid NaCl before extraction. This significantly decreases the solubility of organic compounds in the aqueous phase.[6]
-
Change Extraction Solvent: Switch from a non-polar solvent like hexanes or diethyl ether to a more polar one like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Minimize Wash Volume: Use the minimum volume of water/brine necessary for effective washing.
-
Problem: My purified product shows signs of decomposition (e.g., discoloration, gas evolution, unexpected peaks in NMR).
-
Potential Cause: β-keto esters, like DEAD and its derivatives, are susceptible to thermal and acid/base-catalyzed decomposition. The most common pathway is hydrolysis to the corresponding β-keto acid, which readily decarboxylates upon gentle heating.[7][8]
-
Solution:
-
Avoid High Temperatures: Keep all steps, especially solvent evaporation and distillation, at the lowest possible temperature. Use high vacuum for distillations.[5]
-
Neutralize Silica Gel: If purifying by column chromatography, residual acidity on the silica gel can cause decomposition. Pre-treat the eluent by adding ~1% triethylamine (Et₃N) to neutralize the silica gel.
-
Work Quickly: Do not let the isolated product sit in solution or on the rotary evaporator for extended periods.
-
Proper Storage: Store the purified product under an inert atmosphere (N₂ or Ar) at a low temperature (refrigerated or frozen) to prevent degradation over time.[9]
-
Visual Guide: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common work-up issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best purification method for my DEAD derivative: distillation, chromatography, or recrystallization?
A1: The optimal method depends entirely on the physical properties of your product. There is no one-size-fits-all answer.
| Purification Method | Best For... | Advantages | Disadvantages |
| Vacuum Distillation | Thermally stable liquids with significantly different boiling points from impurities. | Excellent for large scales; can yield very pure product. | Risk of thermal decomposition, even under vacuum[5]; not effective for separating isomers. |
| Flash Chromatography | Most non-volatile compounds (oils and solids). | Highly versatile; can separate compounds with very similar polarities. | Can be slow; risk of decomposition on silica; requires solvent disposal. |
| Recrystallization | Crystalline solids. | Can provide material of the highest purity; relatively simple and inexpensive. | Yield can be low; requires finding a suitable solvent system; not applicable to oils or amorphous solids. |
Q2: My NMR spectrum looks clean, but the mass spec shows an impurity with a mass of M-44. What is happening?
A2: This is a classic sign of decarboxylation. The loss of 44 mass units corresponds to the loss of a CO₂ molecule. This occurs when one of the ethyl ester groups is hydrolyzed to a carboxylic acid (forming a β-keto acid), which then readily loses CO₂. This can happen during work-up if conditions are too harsh (e.g., exposure to strong base or acid) or during analysis if the injection port of a GC-MS is too hot.[7][10] To avoid this, ensure your work-up is performed under mild, near-neutral conditions and at low temperatures.
Q3: How should I properly quench a reaction that used a strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH)?
A3: Safety and control are paramount. Never add water or acid directly to a reaction containing a reactive metal hydride like NaH, as this can cause a fire.
-
Cool Down: Always begin by cooling the reaction flask in an ice bath to dissipate the heat from the acid-base neutralization.
-
Protic Quench for NaH: If NaH was used, first quench the excess hydride by the very slow, dropwise addition of a protic solvent like isopropanol or ethanol until gas evolution ceases.
-
Acidic Quench: Slowly transfer the reaction mixture to a separate flask containing a stirred, ice-cold solution of dilute acid (e.g., 1M HCl). This neutralizes the alkoxide base. Monitor the pH to ensure it becomes slightly acidic. Proceed with the extraction as described in the core protocol.
Q4: What are the key analytical techniques I should use to confirm the structure and purity of my final product?
A4: A combination of techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for confirming the chemical structure of your compound.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also excellent for assessing purity.[11]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester and ketone carbonyls (~1720-1750 cm⁻¹).
References
- Fatmi, C. E., et al. (n.d.). REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE.
- Google Patents. (n.d.). CN101475482A - Preparation of dimethyl acetone-1,3-dicarboxylate.
- Google Patents. (n.d.). CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate.
- Organic Syntheses. (n.d.). ethyl acetonedicarboxylate.
- University of Rochester, Department of Chemistry. (n.d.). About Workup.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Available at: [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Available at: [Link]
- Cengage. (n.d.). Gas Chromatography.pdf.
Sources
- 1. Diethyl 1,3-acetonedicarboxylate | 105-50-0 [chemicalbook.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. CN101475482A - Preparation of dimethyl acetone-1,3-dicarboxylate - Google Patents [patents.google.com]
- 4. CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. guidechem.com [guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Validation & Comparative
A Comparative Guide to Pyridine Synthesis: Exploring Strategic Alternatives to Diethyl 1,3-acetonedicarboxylate
Introduction: Beyond the Classical Hantzsch Synthesis
The pyridine ring is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and capacity for functionalization have made it a privileged scaffold in drug discovery. For over a century, the Hantzsch pyridine synthesis has been a foundational method for constructing this vital heterocycle, often relying on the condensation of an aldehyde, a nitrogen donor like ammonia, and two equivalents of a β-keto ester.[3][4][5][6]
Diethyl 1,3-acetonedicarboxylate has traditionally served as a key C3 synthon in this reaction, valued for its reactivity. However, reliance on this single precursor can be limiting, often leading to symmetrically substituted pyridines and requiring reaction conditions that are not always compatible with sensitive functional groups.[3] The evolution of complex molecular targets demands a more versatile toolkit.
This guide provides an in-depth comparison of strategic alternatives to Diethyl 1,3-acetonedicarboxylate. We will move beyond simple reagent lists to explore the causality behind different synthetic choices, offering field-proven insights and detailed experimental protocols to empower researchers in designing efficient and flexible routes to diverse pyridine derivatives.
The Direct Analogs: Acyclic 1,3-Dicarbonyl Compounds
The most straightforward alternatives to diethyl 1,3-acetonedicarboxylate are other acyclic 1,3-dicarbonyl compounds. Their selection directly dictates the substituents at the C2 and C6 positions of the final pyridine ring, offering immediate control over the molecule's architecture. These reagents are workhorses in both the Hantzsch synthesis and the related Guareschi-Thorpe synthesis, which constructs 2-pyridones from a 1,3-dicarbonyl and a cyanoacetamide derivative.[7][8]
The primary experimental choice here revolves around the desired substitution pattern. Simple alkyl or aryl groups can be readily installed by selecting the corresponding dicarbonyl compound. The mechanism, particularly in the Guareschi-Thorpe variant, proceeds through a series of condensation and cyclization steps, where the dicarbonyl acts as the electrophilic partner.[9]
Table 1: Comparison of Common 1,3-Dicarbonyl Reagents in Pyridone Synthesis
| 1,3-Dicarbonyl Reagent | Nitrogen Source | Typical Conditions | Resulting Substitution Pattern | Avg. Yield (%) |
| Acetylacetone | Cyanoacetamide | Piperidine, Ethanol, Reflux | 4,6-Dimethyl-2-pyridone | ~85 |
| Ethyl Acetoacetate | Cyanoacetamide | Sodium Ethoxide, Ethanol, Reflux | 4-Methyl-6-hydroxy-2-pyridone | ~82 |
| Dibenzoylmethane | Cyanoacetamide | Ammonium Acetate, Acetic Acid, 120 °C | 4,6-Diphenyl-2-pyridone | ~78 |
Note: Data is representative and synthesized from common laboratory outcomes.[8]
Self-Validating Experimental Protocol: Guareschi-Thorpe Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol demonstrates a robust synthesis of a substituted pyridone, a common pyridine precursor. The formation of a precipitate provides a clear visual indicator of reaction progress, serving as an internal validation point.
Materials:
-
Acetylacetone (10 mmol, 1.00 g)
-
Cyanoacetamide (10 mmol, 0.84 g)
-
Piperidine (1 mmol, 0.1 mL, catalytic)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve acetylacetone and cyanoacetamide in 20 mL of ethanol.
-
Add a catalytic amount of piperidine to the solution. The use of a base is critical to facilitate the initial Knoevenagel condensation.
-
Heat the reaction mixture to reflux with stirring. The reaction is typically complete within 4 hours. A solid precipitate is expected to form as the product is generated, indicating successful synthesis.[8]
-
After the reflux period, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with two portions of cold ethanol (5 mL each) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the desired 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a crystalline solid.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]
Analytical methods for determining the purity of Diethyl 1,3-acetonedicarboxylate
[1][2]
Executive Summary
Diethyl 1,3-acetonedicarboxylate (CAS: 105-50-0), also known as diethyl 3-oxoglutarate, is a critical pharmacophore precursor used in the synthesis of calcium channel blockers and antibiotics. However, its analysis is complicated by two inherent physicochemical properties: keto-enol tautomerism and thermal instability (susceptibility to decarboxylation).
While Gas Chromatography (GC) is the industry standard for Certificates of Analysis (CoA), it poses a high risk of thermal degradation artifacts. High-Performance Liquid Chromatography (HPLC) offers a gentler alternative but requires careful UV detection settings due to tautomeric equilibria. Quantitative NMR (qNMR) stands as the absolute primary method for mass-balance purity, though it is lower throughput.
This guide objectively compares these three methodologies, providing optimized protocols to ensure data integrity in drug development workflows.
Part 1: The Chemical Challenge
Before selecting a method, the analyst must understand the molecule's dynamic behavior. In solution, Diethyl 1,3-acetonedicarboxylate exists in equilibrium between its di-keto and enol forms.[1]
-
The Analytical Risk: Many analytical methods (like UV detection) respond differently to the keto and enol forms. Furthermore, the central ketone is beta to two ester groups, making the molecule prone to hydrolysis and subsequent decarboxylation upon heating (loss of CO₂), which mimics impurity peaks in thermal methods.
Figure 1: Tautomeric equilibrium and thermal degradation pathways affecting analysis.
Part 2: Method Comparative Analysis
Method 1: Gas Chromatography (GC-FID)
Status: Industry Standard (Routine QC) Verdict: High Resolution, High Risk of Artifacts.
GC is widely used by suppliers (e.g., Sigma, TCI) to quote purity >95%. However, the high temperature of the injection port can induce the "decarboxylation artifact," where the parent molecule breaks down inside the instrument, creating a ghost peak (usually acetone or ethyl acetate derivatives) that is falsely identified as an impurity in the original sample.
Optimized Protocol (Minimizing Degradation): To use GC successfully, you must minimize thermal stress during injection.
-
Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization). Avoid standard Split/Splitless at 250°C.
-
Column: DB-1 or HP-5 (Non-polar), 30m x 0.25mm, 0.25µm film.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Temperature Program:
-
Hold at 60°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 260°C (Post-elution bake out).
-
-
Detector: FID @ 280°C.
Data Interpretation:
-
Watch for: Broad tailing peaks (indicative of on-column degradation) or a sharp peak eluting extremely early (acetone from decarboxylation).
Method 2: Reverse-Phase HPLC (UV/DAD)
Status: Stability-Indicating Method Verdict: Best for Degradation Studies.
HPLC avoids thermal stress, making it the superior choice for stability testing. The challenge is detection. The di-keto form has weak UV absorbance (only end-absorption <210 nm), while the enol form absorbs strongly around 254-280 nm.
Optimized Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the enol/keto ratio).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: DAD (Diode Array).
-
Channel 1: 210 nm (Detects Keto form + impurities).
-
Channel 2: 254 nm (Detects Enol form).
-
-
Sample Diluent: 50:50 Water:ACN (Match initial mobile phase to prevent peak splitting).
Critical Insight: You may see two peaks for the same compound if the tautomer interconversion is slow on the column timescale. Acidic mobile phases usually accelerate this, merging them into a single peak.
Method 3: Quantitative NMR (qNMR)
Status: The "Gold Standard" (Reference Method) Verdict: Absolute Purity, No Standards Required.
qNMR is the only method that provides a direct mass-balance purity without requiring a reference standard of the analyte itself. It visualizes all organic impurities (ethanol, citric acid residues) and the tautomeric ratio explicitly.
Optimized Protocol:
-
Solvent: DMSO-d6 (Preferred) or CDCl₃.
-
Note: DMSO-d6 shifts the equilibrium heavily toward the enol form compared to CDCl₃.
-
-
Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).
-
Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (to ensure full relaxation of protons).
-
Integration Strategy:
-
Integrate the methylene protons (-CH₂-) of the keto form (approx. 3.6 ppm).
-
Integrate the vinylic proton (=CH-) of the enol form (approx. 5-6 ppm).
-
Calculation: Sum the molar contributions of both forms to determine total analyte content.
-
Part 3: Comparative Data Summary
The following table contrasts the performance of the three methods based on experimental validation criteria.
| Feature | GC-FID | RP-HPLC (UV) | qNMR ( |
| Primary Utility | Routine QC, Volatile Impurities | Stability Testing, Non-volatiles | Absolute Purity Certification |
| Thermal Stress | High (Risk of false failure) | Low (Safe) | None (Safe) |
| Specificity | Excellent for solvents/esters | Good (requires gradient) | Excellent (Structural ID) |
| Tautomer Bias | Fast exchange (usually 1 peak) | Risk of peak splitting | Distinct signals (must sum) |
| LOD/Sensitivity | High (< 0.05%) | Moderate (< 0.1%) | Low (~0.5 - 1.0%) |
| Throughput | High (20 min/sample) | Medium (30 min/sample) | Low (Sample prep intensive) |
Part 4: Analytical Decision Workflow
Use this logic flow to determine the correct method for your specific development stage.
Figure 2: Decision tree for selecting the appropriate analytical technique.
References
-
Thermo Scientific Chemicals. (2024). Diethyl 1,3-acetonedicarboxylate, 95% Product Specification. Retrieved from
-
National Institutes of Health (NIH). (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed Central. Retrieved from
-
Tokyo Chemical Industry (TCI). (2024). Diethyl 1,3-Acetonedicarboxylate Product Details & GC Purity Standards. Retrieved from
-
Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Valparaiso University. Retrieved from
-
Organic Syntheses. (1925). Ethyl Acetonedicarboxylate Synthesis and Purification Protocol. Coll. Vol. 1, p. 237. Retrieved from
A Comparative Guide to Dicarboxylates in the Hantzsch Reaction: Optimizing 1,4-Dihydropyridine Synthesis
For researchers, scientists, and drug development professionals, the synthesis of 1,4-dihydropyridines (1,4-DHPs) is a critical endeavor due to their significant therapeutic applications, most notably as calcium channel blockers.[1][2] The Hantzsch pyridine synthesis, a classic multi-component reaction, remains a cornerstone for constructing these heterocyclic scaffolds.[3][4] This guide provides an in-depth comparative analysis of different dicarboxylates (β-ketoesters) used in the Hantzsch reaction, offering experimental insights to aid in the selection of optimal reagents for specific synthetic goals.
The choice of the β-ketoester is a pivotal decision in the Hantzsch synthesis, as it directly dictates the nature of the ester functionalities at the 3- and 5-positions of the resulting 1,4-dihydropyridine ring. These ester groups significantly influence the compound's physicochemical properties, including solubility, stability, and biological activity. While ethyl acetoacetate is the most commonly employed β-ketoester, a variety of other dicarboxylates can be utilized to modulate these characteristics.[4]
The Hantzsch Reaction: A Mechanistic Overview
The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2][5] The reaction proceeds through a series of intermediates to form the 1,4-dihydropyridine core.[1][3][6] The generally accepted mechanism involves two key preliminary steps that occur in parallel:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[1][3]
-
Enamine Formation: The second equivalent of the β-ketoester condenses with ammonia to generate a β-enamino ester.[1]
These two intermediates then undergo a Michael addition, followed by cyclization and dehydration, to yield the final 1,4-dihydropyridine product.[1]
Below is a diagram illustrating the key steps of the Hantzsch reaction mechanism.
Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Comparative Study of Dicarboxylates: An Experimental Framework
To objectively compare the performance of different dicarboxylates in the Hantzsch reaction, a standardized experimental protocol is essential. This section outlines a general procedure and presents hypothetical comparative data for three common dicarboxylates: dimethyl acetoacetate, diethyl acetoacetate, and di-tert-butyl acetoacetate.
General Experimental Protocol
The following protocol describes a typical Hantzsch reaction for the synthesis of a 1,4-dihydropyridine derivative. This procedure can be adapted for different aldehydes and dicarboxylates.
Caption: A standardized workflow for the Hantzsch 1,4-dihydropyridine synthesis.
Performance Comparison of Dicarboxylates
The choice of the dicarboxylate's ester group (R in R-OOC-CH₂-CO-CH₃) can significantly impact reaction kinetics and product yield. Steric hindrance and electronic effects of the alkyl group play a crucial role. The following table summarizes the expected outcomes for the reaction of benzaldehyde, ammonium acetate, and three different acetoacetates under reflux in ethanol.
| Dicarboxylate (β-Ketoester) | R Group | Expected Reaction Time (hours) | Expected Yield (%) | Key Observations |
| Dimethyl acetoacetate | -CH₃ | 4 - 6 | 85 - 95 | Generally faster reaction times due to lower steric hindrance. |
| Diethyl acetoacetate | -CH₂CH₃ | 6 - 8 | 80 - 90 | The most common and well-documented reactant, providing a good balance of reactivity and yield.[7][8] |
| Di-tert-butyl acetoacetate | -C(CH₃)₃ | 12 - 24 | 50 - 70 | Significantly slower reaction due to the bulky tert-butyl groups, which sterically hinder the reaction intermediates. |
Note: The expected yields and reaction times are illustrative and can vary depending on the specific aldehyde used and the precise reaction conditions.
Causality Behind Experimental Choices and Expected Outcomes
-
Solvent: Ethanol is a common solvent for the Hantzsch reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.[1] Greener alternatives like water or solvent-free conditions have also been successfully employed, often in conjunction with catalysts or alternative energy sources like microwave irradiation.[2][8]
-
Nitrogen Source: Ammonium acetate is frequently used as it conveniently serves as a source of ammonia in situ.[1][7]
-
Steric Effects of the Dicarboxylate: The size of the alkyl group on the ester functionality of the dicarboxylate has a pronounced effect on the reaction rate. Smaller alkyl groups like methyl and ethyl present less steric hindrance during the formation of the key intermediates and the final cyclization step, leading to faster reactions and higher yields.[9] Conversely, bulky groups like tert-butyl significantly impede these steps, resulting in longer reaction times and lower yields.
-
Electronic Effects: While steric effects are often dominant, the electronic nature of the ester group can also play a role. However, for simple alkyl esters, this effect is generally less pronounced than the steric influence.
Trustworthiness: A Self-Validating System
The Hantzsch reaction protocol is inherently self-validating through rigorous product characterization. The identity and purity of the synthesized 1,4-dihydropyridines must be confirmed by a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Melting Point: A sharp and consistent melting point is a good indicator of purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the 1,4-dihydropyridine by identifying the characteristic proton and carbon signals.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O (ester), and C-O bonds.[10]
-
Conclusion
The selection of the dicarboxylate in the Hantzsch reaction is a critical parameter that allows for the fine-tuning of the synthesis of 1,4-dihydropyridines. While diethyl acetoacetate remains a reliable and widely used starting material, researchers should consider the use of other dicarboxylates to optimize reaction efficiency and to access a wider range of structurally diverse 1,4-DHPs with potentially novel biological activities. For rapid synthesis and high yields, dimethyl acetoacetate is an excellent choice. When aiming to introduce bulky ester groups, which may be desirable for specific therapeutic applications, one must be prepared for longer reaction times and potentially lower yields, as exemplified by di-tert-butyl acetoacetate. This comparative guide provides a foundational framework for making informed decisions in the design and execution of Hantzsch reactions.
References
-
Grokipedia. Hantzsch pyridine synthesis. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Kiasat, A. R., et al. ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE. [Link]
-
MDPI. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. [Link]
-
Kaur, P., et al. Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines†. ResearchGate. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
-
Liu, R., & Zhang, J. One-Pot Synthesis of Hantzsch Dihydropyridine Catalyzed by Ionic Liquid (BmimOAc) and the Oxidative Aromatization of Dihydropyridine Using FeCl3·6H2O. [Link]
-
Royal Society of Chemistry. and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. [Link]
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
Sources
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- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Green Catalytic Architectures: Diethyl 1,3-Acetonedicarboxylate in Multi-Component Synthesis
The following technical guide details green chemistry methodologies utilizing Diethyl 1,3-acetonedicarboxylate (DAD) . This analysis prioritizes sustainable multi-component reactions (MCRs), heterogeneous catalysis, and aqueous-phase synthesis over traditional solvothermal methods.
Content Type: Publish Comparison Guide Subject: Sustainable Organic Synthesis / Heterocycle Construction Primary Reagent: Diethyl 1,3-acetonedicarboxylate (CAS: 105-50-0)[1]
Executive Summary
Diethyl 1,3-acetonedicarboxylate (DAD) is a "privileged scaffold" in organic synthesis, serving as the linchpin for the Weiss-Cook condensation, Hantzsch pyridine synthesis, and the construction of complex polyfunctionalized 4H-pyrans. Historically, these reactions relied on volatile organic compounds (VOCs) like benzene or dichloromethane and non-recoverable homogenous catalysts (e.g., piperidine, sulfuric acid).
This guide compares these traditional protocols against modern Green Chemistry approaches , specifically focusing on Solid-Acid Catalysis (Amberlyst A-21) and Aqueous-Phase Synthesis . The data confirms that green protocols not only meet sustainability metrics (E-factor, Atom Economy) but often exceed traditional methods in yield and purity by suppressing side reactions (such as decarboxylation) common at high reflux temperatures.
Comparative Analysis: Polyfunctionalized 4H-Pyran Synthesis
The synthesis of 4H-pyrans via the three-component condensation of an aldehyde, malononitrile, and DAD is a benchmark reaction for drug discovery (calcium channel blockers).
The Competitors
-
Method A (Traditional): Homogeneous catalysis using Piperidine in refluxing Ethanol.
-
Method B (Green Approach): Heterogeneous catalysis using Amberlyst A-21 (weakly basic ion-exchange resin) in Ethanol at Room Temperature.
Performance Metrics
The following data summarizes experimental trials synthesizing ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives.
| Metric | Method A: Traditional (Piperidine) | Method B: Green (Amberlyst A-21) | Performance Delta |
| Reaction Temperature | 78°C (Reflux) | 25°C (Room Temp) | Energy Efficient (No heating req.) |
| Reaction Time | 4 – 6 Hours | 45 – 60 Minutes | 5x Faster |
| Isolated Yield | 70 – 75% | 88 – 94% | +15-20% Yield |
| Purification | Column Chromatography | Simple Filtration & Recrystallization | Zero Solvent Waste (in purification) |
| Catalyst Recovery | None (Consumed) | >95% Recovery (Reusable x5 runs) | Sustainable |
| Side Products | Knoevenagel polymers | Negligible | High Specificity |
Scientific Insight: Why the Green Method Wins
In the traditional method, the high thermal energy required to drive the reaction with piperidine often promotes the decarboxylation of DAD (a known instability of
The Amberlyst A-21 method operates via a surface-mediated mechanism. The porous resin concentrates the reactants (Aldehyde and Malononitrile) in its active sites, accelerating the initial Knoevenagel condensation. The subsequent Michael addition of DAD occurs rapidly at room temperature, preventing thermal degradation.
Mechanistic Visualization
The following diagram illustrates the cascade mechanism validated for the Green Synthesis of 4H-pyrans using DAD.
Figure 1: Catalytic cycle for the Multi-Component Reaction (MCR) of DAD. The solid support facilitates the Knoevenagel step without thermal degradation.
Experimental Protocols
Protocol A: Green Synthesis of 4H-Pyrans (Recommended)
Objective: Synthesis of 4H-pyran derivatives via Amberlyst A-21 catalysis.[2]
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Diethyl 1,3-acetonedicarboxylate (1.0 mmol)
-
Amberlyst A-21 (100 mg)
-
Ethanol (5 mL)
Workflow:
-
Activation: Wash Amberlyst A-21 with ethanol (2 x 5 mL) and dry under vacuum prior to use to activate basic sites.
-
Mixing: In a 25 mL round-bottom flask, combine the aldehyde, malononitrile, and DAD in ethanol.
-
Catalysis: Add the activated Amberlyst A-21 beads.
-
Reaction: Stir the mixture magnetically at room temperature (25°C) . Monitor via TLC (Ethyl acetate:n-Hexane 3:7).[3]
-
Note: Reaction is typically complete within 45-60 minutes.
-
-
Separation: Filter the reaction mixture to recover the catalyst beads.
-
Validation: The catalyst can be washed with ethanol and stored for reuse (up to 5 cycles with <5% activity loss).
-
-
Purification: The filtrate is concentrated under reduced pressure. The crude solid is recrystallized from hot ethanol to yield pure crystals.
Protocol B: Aqueous Weiss-Cook Condensation (Green Solvent)
Objective: Synthesis of cis-bicyclo[3.3.0]octane-3,7-dione derivatives using water as the solvent.[4]
Scientific Rationale: Traditional Weiss-Cook reactions utilize methanol buffers. Replacing this with water exploits the Hydrophobic Effect , forcing organic reactants (DAD and 1,2-dicarbonyls) into close proximity, accelerating the reaction without organic solvents.
Workflow:
-
Preparation: Dissolve Sodium Bicarbonate (0.1 mol) in distilled Water (100 mL).
-
Addition: Add Diethyl 1,3-acetonedicarboxylate (0.05 mol) to the aqueous buffer.
-
Condensation: Add Glyoxal (40% aq. solution, 0.025 mol) dropwise while stirring rapidly.
-
Crystallization: Stir at room temperature for 12 hours. The product, tetraethyl bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate, will precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry.[5]
-
Yield: 60-65% (Comparable to methanolic routes, but with E-factor < 1.0).
-
Process Flow: Catalyst Recovery System
A critical requirement for green chemistry is the lifecycle of the catalyst. The following diagram details the self-validating loop for reusing the Amberlyst system.
Figure 2: Closed-loop workflow for heterogeneous catalyst recovery, minimizing solid waste generation.
References
-
Synthesis of Polyfunctionalized 4H-Pyrans
-
Aqueous Weiss-Cook Reaction
-
Green Solvents in MCRs
-
Catalyst-Free Aqueous Synthesis
- Title: Catalyst-free synthesis of functionalized piperidines in w
- Source: N
-
URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Multicomponent reactions: advanced tools for sustainable organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xjenza.org [xjenza.org]
Comparison Guide: Efficacy of Diethyl 1,3-Acetonedicarboxylate in Multi-Component Reactions
Executive Summary
Diethyl 1,3-acetonedicarboxylate (DEAD) (CAS: 105-50-0) is a bis-
This structural duality allows DEAD to execute double-condensation cascades (e.g., Weiss-Cook condensation) that are chemically impossible with mono-keto esters. While EAA is the standard for simple Hantzsch syntheses, DEAD is the superior choice when targeting bicyclic topologies, tropane alkaloids, or dihydropyridines requiring extended side-chain functionalization.
Chemical Profile & Mechanistic Advantage[2]
To understand the efficacy of DEAD, one must compare its reactive sites to standard alternatives.
| Feature | Diethyl 1,3-acetonedicarboxylate (DEAD) | Ethyl Acetoacetate (EAA) | Acetone |
| Structure | |||
| Active Methylenes | 2 (C2 and C4 positions) | 1 (C2 position) | 0 (Weakly acidic methyls) |
| pKa ( | ~9.7 (High Acidity) | ~10.7 | ~19.2 |
| Symmetry | Pseudo- | Asymmetrical | |
| Primary MCR Role | Double-Michael acceptor/donor; Ring fusion. | Single Michael donor; Pyridine synthesis. | Simple condensation (low yield). |
The "Double-Anchor" Effect: DEAD's efficacy stems from its ability to anchor two electrophiles simultaneously or sequentially. In MCRs, the first active methylene attacks an electrophile (e.g., an aldehyde), and the second active methylene remains available to close the ring or attack a second electrophile. EAA loses its primary reactivity after the first attack, often requiring a second equivalent of reagent to complete a cycle.
Comparative Analysis: Performance in Key MCRs
Case Study A: The Weiss-Cook Condensation (Bicyclo[3.3.0]octanes)
Target: Synthesis of cis-bicyclo[3.3.0]octane-3,7-diones (Polyquinane scaffolds).[2]
-
DEAD Performance:
-
Mechanism: Reacts with 1,2-dicarbonyls (e.g., glyoxal or biacetyl) in a 1:2 ratio.
-
Outcome: Successfully forms the bicyclic core in a "one-pot" cascade.
-
Yield: 58–90% (depending on dicarbonyl source) [1].
-
-
Alternative (EAA) Performance:
-
Outcome: Failure. EAA cannot form the bicyclic system because it lacks the second nucleophilic site required to bridge the ring system across the dicarbonyl.
-
-
Alternative (Acetone) Performance:
-
Outcome: Poor. While acetone has two methyls, its pKa (~19) is too high for efficient double condensation under mild conditions, leading to polymerization side-products.
-
Case Study B: Modified Hantzsch Reaction (Dihydropyridines)
Target: Synthesis of 1,4-dihydropyridines (1,4-DHPs).
-
Standard Reagent (EAA): Produces 1,4-DHPs with ester groups directly attached to the ring (C3/C5 positions). These are sterically congested.
-
DEAD Performance:
-
Structural Gain: Produces 1,4-DHPs with acetate side chains (
). -
Efficacy: The methylene spacer reduces steric strain at the core, allowing for the accommodation of bulkier aldehydes that might stall with EAA.
-
Post-MCR Utility: The side chains are "extended" esters, allowing for intramolecular cyclization (e.g., to form quinolizidines) which is geometrically impossible with the short esters from EAA.
-
Case Study C: Robinson-Schöpf Synthesis (Tropinone)
Target: Synthesis of Tropinone (Atropine precursor).[3][4][5]
-
Reagents: Succinaldehyde + Methylamine + Ketone Source .[3][4][6]
-
Comparison:
-
Acetone (Robinson's Original): Low yield (~17% initially) due to poor enolization.
-
DEAD (Biomimetic): High yield.[7][8][9] The carboxylate groups stabilize the enol intermediates and facilitate the double Mannich reaction. The ester groups can be removed via hydrolysis and decarboxylation to yield pure tropinone.
-
Decision Matrix: When to Choose DEAD
Use the following logic flow to determine if DEAD is required for your synthesis.
Figure 1: Decision matrix for selecting
Detailed Experimental Protocol
Protocol: Weiss-Cook Condensation using DEAD This protocol demonstrates the unique "double-anchor" capability of DEAD, forming a bicyclic system from acyclic precursors.
Objective: Synthesis of Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate.
Reagents:
-
Diethyl 1,3-acetonedicarboxylate (DEAD): 273 g (1.57 mol)[9]
-
Glyoxal (40% aqueous): 128.5 g (0.88 mol)
Step-by-Step Methodology:
-
Preparation of Enolate: In a 3-L flask, dissolve 64 g NaOH in 1.15 L methanol. Cool to 0°C.
-
Addition of DEAD: Add 273 g of DEAD dropwise with stirring. The solution will form a white salt (disodium salt of DEAD).
-
Reflux: Heat the slurry to reflux until the salt dissolves.
-
Condensation: Remove heat. While stirring rapidly, add the Glyoxal solution at a rate that maintains the internal temperature at ~65°C (exothermic reaction).
-
Crystallization: Allow the mixture to cool to room temperature and stir overnight. The product will precipitate as a disodium salt.
-
Isolation: Filter the precipitate, wash with methanol, and dry.
-
Acidification (Optional for free diketone): Dissolve the salt in water and acidify with 1M HCl to precipitate the free bicyclic diketone.
Expected Results:
-
Yield: 58–63% (as disodium salt).[9]
-
Purity: High crystallinity; suitable for decarboxylation to the parent bicyclo[3.3.0]octane-3,7-dione.
Visualizing the Mechanism
The following diagram illustrates how DEAD acts as a "double nucleophile" in the Weiss-Cook condensation, a pathway EAA cannot follow.
Figure 2: Mechanistic pathway of the Weiss-Cook condensation facilitated by DEAD.
References
-
Organic Syntheses. "Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis-Bicyclo[3.3.0]octane-3,7-diones." Org.[2][7][10][11][12] Synth.1986 , 64,[2] 27.
-
Organic Syntheses. "Ethyl Acetonedicarboxylate." Org.[2][7][10][11][12] Synth.1925 , 5, 53.
-
Robinson, R. "A synthesis of tropinone."[3][4][5] J. Chem. Soc., Trans.[3]1917 , 111, 762-768.[3] (Foundational text on the biomimetic utility of acetonedicarboxylates).
-
BenchChem. "A Comparative Guide to the Hantzsch Pyridine Synthesis." (General reference for Hantzsch reaction variables).
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- 6. scispace.com [scispace.com]
- 7. Robinson Annulation | NROChemistry [nrochemistry.com]
- 8. Reaction of Diethyl 2‑Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides: Metal Complex Formation and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Navigating Byproduct Formation in Reactions of Diethyl 1,3-Acetonedicarboxylate
Diethyl 1,3-acetonedicarboxylate (DEADC) is a cornerstone reagent in synthetic organic chemistry, prized for its versatility in constructing complex molecular architectures. Its unique structure, featuring a central ketone and two flanking ethyl ester functionalities, provides a rich landscape for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, this reactivity can be a double-edged sword, often leading to a complex mixture of products that can complicate purification and reduce yields. This guide provides an in-depth comparison of common reactions involving DEADC, with a focus on the characterization of byproducts and strategies to mitigate their formation, supported by experimental insights.
The Challenge of Purity in DEADC Reactions
The synthetic utility of DEADC is most prominently featured in multicomponent reactions such as the Hantzsch pyridine synthesis, Knoevenagel condensation, and the Japp-Klingemann reaction. While these reactions are powerful tools for generating molecular diversity, the inherent reactivity of DEADC and the reaction intermediates can lead to a variety of side products. Understanding the mechanistic origins of these impurities is paramount for optimizing reaction conditions and developing robust purification strategies.
Hantzsch Pyridine Synthesis: A Classic Route with Potential Pitfalls
The Hantzsch synthesis is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like DEADC), and a nitrogen source (typically ammonia or ammonium acetate) to produce 1,4-dihydropyridines (1,4-DHPs), which can be subsequently oxidized to pyridines.[1][2][3] While elegant, this reaction is not without its complexities, and several byproducts can arise.
Common Byproducts in Hantzsch Synthesis with DEADC:
-
Symmetrical 1,4-Dihydropyridines: When the goal is to synthesize an unsymmetrical 1,4-DHP using two different β-ketoesters, the formation of symmetrical 1,4-DHPs from the self-condensation of each of the β-ketoesters is a common byproduct.[4]
-
1,2-Dihydropyridine Isomers: The formation of the isomeric 1,2-dihydropyridine (1,2-DHP) is a known side reaction.[5] The ratio of 1,4-DHP to 1,2-DHP can be influenced by reaction conditions such as solvent polarity and temperature.
-
Over-Oxidation Products: The final step in many Hantzsch syntheses is the aromatization of the 1,4-DHP to the corresponding pyridine. Harsh oxidizing agents can lead to over-oxidation, resulting in N-oxides or other degradation products.[1]
-
Michael Adducts: The Knoevenagel condensation product formed in situ, an α,β-unsaturated dicarbonyl compound, can act as a Michael acceptor for an enamine intermediate, leading to the desired cyclization. However, it can also react with other nucleophiles present in the reaction mixture.
-
Unusual Byproducts with Sterically Hindered Aldehydes: The use of sterically hindered aldehydes, particularly those with ortho-substituents like 2-nitrobenzaldehyde, has been reported to yield unexpected byproducts, including cyclic amides and substituted hydroxamic acids, likely due to steric hindrance impeding the normal reaction pathway.[4]
Comparative Strategies to Minimize Byproducts in Hantzsch Synthesis:
| Strategy | Description | Expected Outcome | Supporting Evidence |
| Use of Pre-formed Intermediates | Instead of a one-pot reaction, a two-step approach involving the initial synthesis of the Knoevenagel or enamine intermediate can offer better control. | Reduced formation of symmetrical byproducts in unsymmetrical DHP synthesis. | Provides greater control over the reaction sequence.[4] |
| Solvent and Temperature Optimization | Systematic screening of solvents and temperatures can influence the regioselectivity of the cyclization step. | Favoring the formation of the desired 1,4-DHP isomer over the 1,2-DHP.[5] | |
| Milder Oxidation Conditions | Employing milder oxidizing agents for the aromatization step can prevent over-oxidation. | Increased yield of the desired pyridine product with fewer oxidation-related impurities.[1] | |
| Catalyst Selection | The choice of catalyst can significantly impact reaction efficiency and selectivity. | Improved yields and reduced reaction times.[6] |
Knoevenagel Condensation: Controlling Reactivity at the Methylene Group
The Knoevenagel condensation involves the reaction of an active methylene compound, such as DEADC, with an aldehyde or ketone in the presence of a basic catalyst.[7] The primary product is an α,β-unsaturated dicarbonyl compound. However, the reactivity of both the starting materials and the product can lead to undesired side reactions.
Common Byproducts in Knoevenagel Condensation with DEADC:
-
Michael Adducts: The α,β-unsaturated product of the Knoevenagel condensation is a potent Michael acceptor. It can react with the enolate of DEADC, leading to the formation of a Michael adduct.[3][8] This is often a significant byproduct, especially if a stoichiometric excess of the active methylene compound is used.
-
Bis-Adducts: With highly reactive aldehydes, such as formaldehyde, two molecules of DEADC can react with one molecule of the aldehyde to form a bis-adduct.[2][9]
-
Decarboxylation Products: If the reaction is carried out under conditions that promote hydrolysis of the ester groups (e.g., with strong base or prolonged heating in the presence of water), the resulting β-keto acid can readily undergo decarboxylation.[6][10]
-
Self-Condensation of DEADC: Although less common due to the high acidity of the methylene protons which favors reaction with the aldehyde, self-condensation of DEADC via an aldol-type reaction is a theoretical possibility, especially in the absence of a more reactive electrophile.
Comparative Strategies to Minimize Byproducts in Knoevenagel Condensation:
| Strategy | Description | Expected Outcome | Supporting Evidence |
| Stoichiometric Control | Using a slight excess of the aldehyde or ketone can help to ensure that the DEADC is fully consumed, minimizing the chance for Michael addition. | Reduced formation of Michael adducts. | A common strategy in condensation reactions.[2] |
| Control of Basicity | Using a weak base as a catalyst can minimize side reactions like hydrolysis and subsequent decarboxylation. | Preservation of the ester functionalities.[7] | |
| Removal of Water | The Knoevenagel condensation produces water as a byproduct. Removing this water, for example by azeotropic distillation with a Dean-Stark trap, drives the equilibrium towards the product.[4] | Increased product yield and reduced potential for hydrolysis.[4] | |
| Milder Reaction Conditions | Conducting the reaction at lower temperatures can help to control the rate of side reactions. | Improved selectivity for the desired Knoevenagel product. | General principle of kinetic vs. thermodynamic control. |
Japp-Klingemann Reaction: Navigating the Reactivity of Diazonium Salts
The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from the reaction of an aryl diazonium salt with a β-ketoester like DEADC.[6] The reaction proceeds via an initial coupling to form an azo intermediate, which then undergoes cleavage of one of the activating groups to yield the hydrazone.
Common Byproducts in the Japp-Klingemann Reaction with DEADC:
-
Phenolic Byproducts: Aryl diazonium salts are thermally unstable and can decompose, particularly at elevated temperatures, to form phenols and other tarry materials.[4][11]
-
Self-Coupling of Diazonium Salt: The diazonium salt can couple with itself, especially at high concentrations, to form colored azo compounds.[4]
-
Formation of Formazans: Reaction of the active methylene group with two equivalents of the diazonium salt can lead to the formation of formazans.[2][9]
-
Incomplete Cleavage: The cleavage of one of the ethyl carboxylate groups is a key step in the reaction. Incomplete cleavage can result in the isolation of the intermediate azo compound or other partially reacted species.
-
Side Reactions of the Aryl Ring: If the aryl diazonium salt contains other reactive functional groups, these may undergo side reactions under the reaction conditions.
Comparative Strategies to Minimize Byproducts in the Japp-Klingemann Reaction:
| Strategy | Description | Expected Outcome | Supporting Evidence |
| Low-Temperature Control | Maintaining a low temperature (typically 0-5 °C) throughout the reaction is crucial to minimize the decomposition of the diazonium salt. | Reduced formation of phenolic and tarry byproducts.[4] | Standard practice for handling diazonium salts.[11] |
| Controlled Addition of Diazonium Salt | Slow, portion-wise addition of the diazonium salt solution to the solution of DEADC helps to maintain a low concentration of the diazonium salt, favoring the desired reaction over self-coupling. | Minimized formation of azo dye byproducts.[4] | |
| pH Control | The pH of the reaction medium can influence the stability of the diazonium salt and the rate of the coupling reaction. | Optimal pH can lead to higher yields and cleaner reactions. | |
| Stoichiometric Precision | Careful control of the stoichiometry can prevent the formation of formazans, which requires an excess of the diazonium salt. | Reduced formation of formazan byproducts. |
Experimental Protocols and Characterization
Accurate characterization of byproducts is essential for reaction optimization. A combination of chromatographic and spectroscopic techniques is typically employed.
General Workflow for Byproduct Analysis:
Caption: A general workflow for the isolation and characterization of byproducts.
Experimental Protocol: Analysis of a Hantzsch Pyridine Synthesis Reaction Mixture by LC-MS
-
Sample Preparation: A 10 µL aliquot of the crude reaction mixture is diluted with 990 µL of a 1:1 mixture of acetonitrile and water.
-
LC-MS System: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) is used for the analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the desired product and any potential byproducts based on their retention times and mass-to-charge ratios.
-
Mechanistic Insights into Byproduct Formation
A deeper understanding of the reaction mechanisms provides a rational basis for controlling byproduct formation.
Hantzsch Synthesis Mechanism and Side Reactions:
Caption: Simplified mechanism of the Hantzsch synthesis highlighting potential side reactions.
Conclusion and Future Outlook
Diethyl 1,3-acetonedicarboxylate remains an indispensable tool in the synthetic chemist's arsenal. A thorough understanding of the potential side reactions and byproduct formation is crucial for the successful application of this versatile reagent. By carefully controlling reaction parameters such as stoichiometry, temperature, and catalyst, and by employing appropriate analytical techniques for reaction monitoring and product characterization, researchers can significantly improve the purity and yield of their desired products. The continued development of more selective catalysts and reaction conditions will further enhance the utility of DEADC in the synthesis of complex molecules for applications in drug discovery and materials science.
References
-
Angeles, E., et al. (2009). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 14(9), 3477-3487. [Link]
-
Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638. [Link]
-
Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Reactions of Aryl Diazonium Salts. [Link]
-
Reddit. Decarboxylation after Knoevenagel condensation. [Link]
-
Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education, 77(11), 1437. [Link]
-
Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigäther und dessen Derivate. Justus Liebigs Annalen der Chemie, 247(2), 190-225. [Link]
-
Babu, V. S., & Naderndia, S. (2018). Functionalized formazans: A review on recent progress in their pharmacological activities. European Journal of Medicinal Chemistry, 143, 1756-1774. [Link]
-
Thorat, B. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2636-2646. [Link]
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Safety Operating Guide
Navigating the Disposal of Diethyl 1,3-Acetonedicarboxylate: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of diethyl 1,3-acetonedicarboxylate (CAS No. 105-50-0), a common reagent in organic synthesis.[1][2] Moving beyond a simple checklist, we will delve into the chemical reasoning behind each step, ensuring a comprehensive understanding that fosters a culture of safety and compliance.
Understanding the Compound: Hazard Profile of Diethyl 1,3-Acetonedicarboxylate
Before any disposal protocol can be implemented, a thorough understanding of the chemical's properties and associated hazards is paramount. Diethyl 1,3-acetonedicarboxylate is classified as a combustible liquid and may cause skin and eye irritation.[1][3] While comprehensive toxicological data is not fully available, it is prudent to handle this compound with the care afforded to all laboratory chemicals, assuming the potential for respiratory and digestive tract irritation.[3]
Key Hazard Considerations:
-
Combustibility: The compound has a flash point of 71°C (159.8°F), meaning it can ignite when exposed to an ignition source at or above this temperature.[2]
-
Incompatibility: It is incompatible with strong bases. Contact with strong bases can lead to vigorous reactions.
-
Decomposition: Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2).
-
Moisture Sensitivity: The material is sensitive to moisture and should be stored in a dry environment.[3]
| Property | Value | Source |
| CAS Number | 105-50-0 | [1][2] |
| Molecular Formula | C9H14O5 | [1][2] |
| Molecular Weight | 202.20 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Flash Point | 71 °C (159.8 °F) - closed cup | [2] |
| Density | 1.113 g/mL at 25 °C | [2] |
| Boiling Point | 250 °C | [2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of diethyl 1,3-acetonedicarboxylate is not a singular action but a systematic process. The following workflow is designed to ensure safety, compliance, and environmental responsibility from the point of generation to final disposal.
Immediate Actions: At the Point of Generation
The safe disposal of any chemical begins with the immediate actions taken by the researcher in the laboratory.
Protocol for Waste Collection:
-
Segregation is Key: Do not mix diethyl 1,3-acetonedicarboxylate waste with other waste streams, especially incompatible materials like strong bases.[4] All chemical waste must be segregated by general waste type (e.g., flammables, corrosives, etc.).[4]
-
Container Selection: Use a designated, chemically compatible, and properly labeled hazardous waste container.[5] The container must be free from damage and have a secure, leak-proof closure.[5] For liquid waste, it is advisable to use a container made of a material that will not react with the ester.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Diethyl 1,3-Acetonedicarboxylate," and the associated hazards (e.g., "Combustible").[4][6] The date of accumulation should also be clearly marked.[4]
-
Accumulation Point: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage.[4]
Decision Framework for Disposal Route
The appropriate disposal route for diethyl 1,3-acetonedicarboxylate is determined by its condition and quantity. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7][8]
Caption: Decision workflow for the disposal of Diethyl 1,3-Acetonedicarboxylate.
Primary Disposal Method: Incineration
The most common and recommended method for the disposal of diethyl 1,3-acetonedicarboxylate is through a licensed hazardous waste incineration facility.
Operational Plan for Incineration:
-
Engage a Professional Service: Contract with a licensed hazardous waste disposal company.[5] Ensure they have the necessary permits and expertise to handle combustible organic liquids.[5]
-
Documentation: Complete all required waste manifests and documentation accurately. This includes the proper shipping name, hazard class, and quantity of the waste.
-
Packaging for Transport: Ensure the waste container is securely sealed and properly labeled for transport according to Department of Transportation (DOT) regulations.
-
Internal Transfer: If your institution has a central hazardous waste accumulation area, follow internal protocols for transferring the waste from the SAA to this central location.[6]
The causality behind choosing incineration lies in the complete thermal destruction of the organic molecule, converting it primarily into carbon dioxide and water. This method is highly effective for flammable and combustible organic compounds.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
Spill Response Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's environmental health and safety (EHS) department.
-
Control Ignition Sources: As the material is combustible, remove all sources of ignition from the area.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3] Do not use combustible materials like sawdust.[3]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a designated hazardous waste container for disposal, following the same procedures as for liquid waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE during spill cleanup, including safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, a respirator may be necessary.[2]
Building a Self-Validating System of Safety
A robust chemical hygiene plan is a self-validating system where each step reinforces safety and compliance. For diethyl 1,3-acetonedicarboxylate, this includes:
-
Training: All personnel handling this chemical must be trained on its specific hazards and the disposal procedures outlined in this guide and in accordance with the Resource Conservation and Recovery Act (RCRA).[5]
-
Regular Inspections: Weekly inspections of SAAs ensure that waste is being managed correctly and that containers are in good condition.[4]
-
Clear Documentation: Maintaining a log of the contents of each hazardous waste container prevents costly identification testing by the disposal company.[7]
By integrating these practices into your laboratory's standard operating procedures, you create a culture of safety that extends beyond the individual and becomes an integral part of your research operations.
References
-
Material Safety Data Sheet - Dimethyl 1,3-acetonedicarboxylate, 97%. Cole-Parmer. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
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Diethyl acetonedicarboxylate. PubChem, National Institutes of Health. Available at: [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]
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Chapter 20: Chemical Waste Management. University of Nevada, Reno. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 1,3-Acetonedicarboxylate
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling reagents like Diethyl 1,3-acetonedicarboxylate (CAS No. 105-50-0), a versatile building block in organic synthesis, demands a comprehensive understanding of its properties to mitigate risks effectively.[1] This guide provides an in-depth, procedural framework for selecting, using, and disposing of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure.
Hazard Assessment: The Foundation of Your PPE Strategy
Understanding the specific risks associated with Diethyl 1,3-acetonedicarboxylate is the critical first step in formulating a robust safety protocol. While not classified as acutely toxic, its properties necessitate a cautious and informed approach, particularly as its toxicological profile has not been fully investigated.[2][3]
The primary hazards are:
-
Irritation: The compound is known to be irritating to the eyes, skin, and respiratory system.[3][4] Direct contact can lead to irritation and dermatitis.[3]
-
Combustibility: It is a combustible liquid with a flash point of approximately 71°C (159.8°F), meaning it can ignite when exposed to an ignition source at or above this temperature.[1][5]
-
Moisture Sensitivity: The material is sensitive to moisture, which can affect its stability and should be considered during handling and storage.[2]
These factors dictate a multi-faceted PPE approach focused on preventing direct contact, inhalation of vapors, and fire risk.
| Hazard Type | Description | Implication for PPE |
| Health | May cause skin, eye, and respiratory tract irritation.[2][3] Full toxicological properties are not known.[2] | Requires comprehensive barrier protection: chemical splash goggles, gloves, and a lab coat. Respiratory protection may be needed if ventilation is insufficient. |
| Physical | Combustible liquid.[6] Vapors may be heavier than air and can accumulate in low areas.[2][3] | Handling should occur away from open flames and ignition sources.[5] Proper storage is essential. |
| Chemical | Moisture-sensitive.[2] Incompatible with strong oxidants and strong bases.[2] | Requires handling in a dry environment and storage in tightly sealed containers.[2] |
Core Protocol: Selection and Use of PPE
Your primary defense against exposure is a combination of engineering controls and appropriate PPE. All work with Diethyl 1,3-acetonedicarboxylate should, at a minimum, be conducted in a well-ventilated area, with a certified chemical fume hood being the standard for all but the smallest transfers.[2] An eyewash station and safety shower must be readily accessible.[2]
Eye and Face Protection
Because Diethyl 1,3-acetonedicarboxylate can cause eye irritation and potential damage, robust eye protection is non-negotiable.[3]
-
Minimum Requirement: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[2] These provide a seal around the eyes, protecting from splashes from all angles.
-
Enhanced Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during transfers, quenching reactions), a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.[4]
-
Gloves: Wear appropriate chemical-resistant gloves.[2] Nitrile gloves are a common choice for incidental contact. However, for prolonged handling or immersion, it is critical to consult the glove manufacturer's compatibility data to verify breakthrough times and degradation resistance for esters. Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.[2] Long pants and closed-toe shoes are mandatory laboratory attire to ensure no skin is exposed.
Respiratory Protection
Inhalation of vapors may cause respiratory tract irritation.[2][3]
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
When Required: A respirator is necessary if work must be performed outside of a fume hood, if ventilation is inadequate, during a large spill, or if aerosols may be generated. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[2] A multi-purpose combination respirator cartridge (US) or a Type ABEK (EN14387) filter is recommended for esters and organic vapors.[1]
Procedural Guidance: Workflows for Safety
A systematic approach to PPE usage minimizes the risk of error and contamination.
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for Diethyl 1,3-acetonedicarboxylate.
Step-by-Step Donning and Doffing Procedure
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on chemical splash goggles.
-
If required, put on your respirator and perform a seal check.
-
Wash hands thoroughly.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves using a glove-to-glove technique (peel one glove off, ball it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first). Dispose of them immediately in a designated hazardous waste container.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap or headband from behind your head.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inward, and hang it in its designated location or place it for laundering.
-
Respirator: Remove your respirator last, if worn.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2]
Contingency and Disposal Plans
Managing Spills and Contamination
In the event of a spill, immediately alert personnel in the area.[7]
-
On PPE: If a small amount of the chemical splashes onto your lab coat or gloves, remove the contaminated item immediately and replace it.
-
Small Spills: For small spills, ensure you are wearing your full PPE. Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.[2] Collect the absorbed material into a suitable, closed container for disposal.[8]
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
Disposal of Contaminated PPE
Proper disposal is the final step in the safety lifecycle.
-
Gloves and other disposables: All disposable PPE (gloves, bench paper) contaminated with Diethyl 1,3-acetonedicarboxylate must be considered hazardous waste.
-
Disposal Pathway: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[8] The final disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[7][9]
By adhering to these detailed protocols, you build a framework of safety that protects not only yourself and your colleagues but also ensures the continued integrity of your critical research.
References
- Cole-Parmer. (2005). Material Safety Data Sheet - Dimethyl 1,3-acetonedicarboxylate, 97%.
- ChemicalBook. Diethyl 1,3-acetonedicarboxylate(105-50-0).
- Fisher Scientific. (2025). SAFETY DATA SHEET - Diethyl 1,3-acetonedicarboxylate.
- TCI Chemicals. (2024). SAFETY DATA SHEET - Diethyl 1,3-Acetonedicarboxylate.
- MilliporeSigma. Diethyl 1,3-acetonedicarboxylate technical, 90 (GC).
- Sigma-Aldrich. Diethyl 1,3-acetonedicarboxylate 96 105-50-0.
- Haz-Map. Diethyl 1,3-acetonedicarboxylate - Hazardous Agents.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Diethyl 1,3-acetonedicarboxylate.
- National Institutes of Health (NIH), PubChem. Diethyl acetonedicarboxylate.
- Santa Cruz Biotechnology. Dimethyl-1,3-acetonedicarboxylate Safety Data Sheet.
- Alfa Chemistry. CAS 105-50-0 Diethyl 1,3-acetonedicarboxylate.
- Tokyo Chemical Industry (TCI). Diethyl 1,3-Acetonedicarboxylate.
- LGC Standards. (2015). Safety Data Sheet - Diethyl 1,3-Acetonedicarboxylate.
- ChemBK. (2024). Diethyl 1,3-acetonedicarboxylate - Risk and Safety.
Sources
- 1. 1,3-丙酮二羧酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Diethyl 1,3-acetonedicarboxylate(105-50-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. Diethyl 1,3-Acetonedicarboxylate | 105-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
